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  • Product: Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-
  • CAS: 72239-31-7

Core Science & Biosynthesis

Exploratory

Pharmacophore Profiling and Synthetic Utility of N-(4-Bromobenzyl)-4,5-dihydrothiazol-2-amine (CAS 72239-31-7)

Executive Summary In the landscape of medicinal chemistry, the 2-aminothiazoline (4,5-dihydrothiazol-2-amine) scaffold is recognized as a "privileged structure," serving as a core pharmacophore for a diverse array of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the 2-aminothiazoline (4,5-dihydrothiazol-2-amine) scaffold is recognized as a "privileged structure," serving as a core pharmacophore for a diverse array of biological targets. Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (CAS 72239-31-7) represents a highly versatile derivative within this class. This technical whitepaper provides an in-depth analysis of its structural logic, theoretical pharmacological applications, and its utility as a foundational building block for complex heterocyclic synthesis.

Designed for drug development professionals and synthetic chemists, this guide bridges the gap between fundamental physicochemical properties and advanced application workflows.

Structural Chemistry & Physicochemical Profile

The molecular architecture of CAS 72239-31-7 consists of a 4,5-dihydrothiazole ring substituted at the 2-position with an exocyclic secondary amine, which is further linked to a 4-bromobenzyl moiety.

Causality in Structural Design:

  • The 2-Aminothiazoline Core: This ring system acts as a conformationally restricted bioisostere of thiourea. The restriction of rotational degrees of freedom reduces the entropic penalty upon target binding, making it a highly efficient hydrogen-bond donor/acceptor system.

  • The 4-Bromobenzyl Substituent: The addition of the lipophilic benzyl group enhances blood-brain barrier (BBB) permeability, which is critical for centrally acting agents. Furthermore, the heavy bromine atom serves a dual purpose: it provides a distinct electron-dense vector for X-ray crystallographic resolution and acts as an ideal synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Quantitative Data Summary

The following table summarizes the predicted physicochemical and mass spectrometry profile of the compound, essential for LC-MS method development and pharmacokinetic modeling[1].

ParameterValue / Description
Molecular Formula C₁₀H₁₁BrN₂S
Monoisotopic Mass 269.98264 Da
Predicted XlogP 2.4 (Optimal for oral bioavailability)
Predicted CCS ([M+H]⁺) 144.1 Ų
Predicted CCS ([M+Na]⁺) 155.8 Ų
Predicted CCS ([M-H]⁻) 152.5 Ų

Pharmacological Target Landscape

The 2-aminothiazoline scaffold is not merely a structural curiosity; it is a proven modulator of multiple high-value therapeutic targets.

Nitric Oxide Synthase (NOS) Inhibition

Analyzing the active site topology of Nitric Oxide Synthase (NOS) reveals why 2-aminothiazolines are potent inhibitors. Structural biology studies of the endothelial NOS (eNOS) heme domain complexed with 2-aminothiazoline derivatives demonstrate that the inhibitor binds directly within the active site[2].

  • Mechanistic Action: The scaffold acts by donating hydrogen bonds to the conserved amino acids in the NOS active site. Concurrently, the 4-bromobenzyl group is strategically positioned to occupy a small, adjacent hydrophobic pocket, providing critical nonpolar van der Waals contacts that drastically increase binding affinity and isoform selectivity[2].

I₁-Imidazoline and α₂-Adrenergic Receptor Modulation

Centrally acting antihypertensives (e.g., clonidine) rely on imidazoline or related bioisosteric rings. 2-Aminothiazoline derivatives have been shown to lower blood pressure by activating both I₁-imidazoline and α₂-adrenergic receptors in the rostral ventrolateral medulla[3].

  • Mechanistic Action: The basicity of the exocyclic amine ensures protonation at physiological pH, allowing it to form a critical salt bridge with a conserved aspartate residue in the receptor's orthosteric site, thereby inhibiting sympathetic outflow[3].

Pharmacophore Core CAS 72239-31-7 (2-Aminothiazoline) Target1 NOS Heme Domain (Hydrophobic Pocket) Core->Target1 H-bond & Nonpolar Contacts Target2 I1-Imidazoline & α2-Adrenergic Receptors Core->Target2 Agonist Binding Effect1 Decreased NO Production Target1->Effect1 Enzyme Inhibition Effect2 Sympathetic Outflow Inhibition Target2->Effect2 Hypotensive Effect

Fig 1. Dual pharmacological targeting pathways of the 2-aminothiazoline scaffold.

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.

Workflow 1: De Novo Synthesis of CAS 72239-31-7

This protocol utilizes an intramolecular nucleophilic cyclization strategy to construct the 4,5-dihydrothiazole ring.

Step-by-Step Protocol:

  • Reagent Solvation: Dissolve 4-bromobenzyl isothiocyanate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: DCM ensures complete solvation of the lipophilic benzyl precursor while preventing moisture-induced hydrolysis of the isothiocyanate.

  • Amine Addition & Base Catalysis: Cool the reaction vessel to 0 °C. Slowly add 2-bromoethylamine hydrobromide (1.1 eq), followed by the dropwise addition of triethylamine (TEA, 2.5 eq). Rationale: TEA serves a dual purpose—it neutralizes the hydrobromide salt to liberate the nucleophilic free amine, and acts as a proton scavenger to drive the formation of the intermediate thiourea without promoting unwanted elimination reactions.

  • Intramolecular Cyclization: Replace the DCM solvent with acetonitrile (to achieve a higher boiling point) and heat the mixture to reflux (80 °C) for 6 hours. Rationale: The thermal energy overcomes the activation barrier for the intramolecular nucleophilic substitution. The thiourea sulfur attacks the adjacent alkyl bromide, ejecting the bromide leaving group to close the 5-membered ring.

  • Validation & Isolation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the intermediate thiourea spot disappears. Quench with distilled water, extract with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via recrystallization from hot ethanol.

  • Analytical Confirmation: Validate the structure via IR spectroscopy (confirming the disappearance of the C=S stretch at ~1500 cm⁻¹) and ¹H-NMR (identifying the characteristic triplet-like multiplets of the dihydrothiazole CH₂ protons at ~3.3 and ~4.0 ppm).

SynthesisWorkflow N1 4-Bromobenzyl Isothiocyanate + 2-Bromoethylamine HBr N2 Thiourea Intermediate Formation (TEA, DCM, 0°C → RT) N1->N2 Base Catalysis N3 Intramolecular Cyclization (Nucleophilic Substitution, 80°C) N2->N3 Heat / Ring Closure N4 Purification (Recrystallization) N3->N4 Isolation N5 CAS 72239-31-7 Target Compound N4->N5 Yield Validation

Fig 2. Step-by-step synthetic workflow for CAS 72239-31-7 via intramolecular cyclization.

Workflow 2: Advanced Derivatization to Thiazolo[3,2-a]pyrimidines

CAS 72239-31-7 is an excellent molecular platform for designing complex bioactive molecules, specifically thiazolo[3,2-a]pyrimidines, which exhibit potent anti-inflammatory and anticancer properties[4][5].

Step-by-Step Protocol:

  • Condensation Setup: In a round-bottom flask, combine CAS 72239-31-7 (1.0 eq) with an α,β-unsaturated carbonyl compound or a 1,3-ketoester (e.g., ethyl acetoacetate, 1.2 eq) in glacial acetic acid.

  • Cyclocondensation: Heat the mixture to 100 °C for 8–12 hours. Rationale: The reaction proceeds via a two-step cascade. First, the exocyclic amine of the 2-aminothiazoline attacks the carbonyl carbon to form an imine intermediate. Subsequently, the endocyclic nitrogen undergoes a secondary cyclization onto the activated alkene/alkyne, fusing the pyrimidine ring to the thiazole core[4][5].

  • Isolation: Pour the hot mixture into crushed ice. Filter the resulting precipitate, wash with cold water to remove residual acetic acid, and recrystallize from a suitable solvent (e.g., DMF/water) to yield the pure thiazolopyrimidine derivative.

Conclusion

Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (CAS 72239-31-7) exemplifies the power of privileged scaffolds in medicinal chemistry. By combining a conformationally locked hydrogen-bonding network with a lipophilic, easily functionalizable aryl halide, it serves both as a potent standalone pharmacophore for NOS and adrenergic receptors, and as a highly reactive building block for advanced heterocyclic synthesis. Mastery of its physicochemical properties and synthetic pathways provides a significant strategic advantage in early-stage drug discovery.

References

  • 72239-31-7 (C10H11BrN2S) - PubChemLite Source: PubChem Database (CID 3055292) URL: [Link]

  • Mapping the active site polarity in structures of endothelial nitric oxide synthase heme domain complexed with isothioureas Source: PubMed (National Institutes of Health) URL: [Link]

  • New 2-Aminothiazoline derivatives lower blood pressure of spontaneously hypertensive rats (SHR) via I1-imidazoline and alpha-2 adrenergic receptors activation Source: European Journal of Pharmacology URL: [Link]

  • Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential Source: Current Chemistry Letters (Growing Science) URL: [Link]

  • Synthesis of 3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Foundational

"Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-" mechanism of action

[label="Phase 3\nHT Dual signaling mechanisms of the thiazolamine derivative across invertebrate and mammalian models. Quantitative Data Presentation To contextualize the potency of halogenated SBATs, the following table...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Phase 3\nHT

Dual signaling mechanisms of the thiazolamine derivative across invertebrate and mammalian models.

Quantitative Data Presentation

To contextualize the potency of halogenated SBATs, the following table summarizes the expected pharmacological metrics based on established structure-activity relationship (SAR) studies of the class[1].

Receptor TargetG-Protein CouplingEffector ModulationFunctional OutcomeRepresentative EC₅₀ / Kᵢ
Octopamine (OCTR) GsAdenylate Cyclase (+)cAMP Increase50 – 150 nM
α2-Adrenergic (α2-AR) Gi/oAdenylate Cyclase (-)cAMP Decrease10 – 100 nM
Imidazoline (I1) Non-G-proteinUnknown/IRASHypotension (In vivo)200 – 500 nM

Self-Validating Experimental Workflows

To rigorously validate the MOA of highly lipophilic, halogenated compounds, researchers must employ orthogonal, self-validating assay systems. Relying solely on functional readouts can lead to false positives due to off-target membrane effects.

Workflow A Phase 1 Formulation B Phase 2 Radioligand Binding A->B C Phase 3 HTRF cAMP Assay B->C D Phase 4 Ex Vivo Validation C->D

Self-validating experimental workflow for characterizing halogenated thiazolamine ligands.

Protocol 1: Target Deconvolution via Radioligand Displacement

Causality & Rationale: Before assessing function, we must prove direct orthosteric engagement. The para-bromo substitution creates a highly hydrophobic molecule. If formulated purely in aqueous buffer, the compound will crash out or bind to plasticware, artificially inflating the apparent Kᵢ. Therefore, the use of Pluronic F-127 or BSA in the assay buffer is a mandatory technical choice.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (OCTR or α2-AR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Compound Formulation: Dissolve the thiazolamine derivative in 100% DMSO to a 10 mM stock. Perform serial dilutions in assay buffer supplemented with 0.1% fatty-acid-free BSA to maintain solubility.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of radioligand (e.g., [³H]-clonidine for α2-AR), and scalar concentrations of the thiazolamine (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

Protocol 2: Functional Validation via HTRF cAMP Assay

Causality & Rationale: Halogenated aromatic rings frequently exhibit autofluorescence in standard colorimetric or standard fluorescence assays. Homogeneous Time-Resolved Fluorescence (HTRF) is explicitly chosen here because its delayed emission reading and ratiometric measurement (665 nm / 620 nm) mathematically cancel out compound-specific autofluorescence, ensuring a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Seeding: Seed receptor-expressing cells at 10,000 cells/well in a 384-well low-volume white microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring that the measured cAMP directly reflects adenylate cyclase activity.

  • Agonist Stimulation: Add the thiazolamine derivative (in the presence of 10 µM Forskolin if testing Gi-coupled α2-ARs to pre-stimulate AC). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the HTRF detection reagents: Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP in lysis buffer.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TRF-compatible microplate reader, calculating the 665/620 ratio to determine intracellular cAMP concentrations against a standard curve.

References

  • Pan, C., Hirashima, A., et al. "Synthesis and Octopaminergic Agonist Activity of 2-(Substituted benzylamino)-2-thiazolines." Bioscience, Biotechnology, and Biochemistry, 1992. Available at:[Link]

  • PubChem Database. "4,5-dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine (CAS 72239-31-7)." National Center for Biotechnology Information. Available at:[Link]

  • Australian Government Department of Health and Aged Care. "Chemicals not considered for in depth evaluation—not commercially active in Australia." AICIS Draft Evaluation Statement, 2023. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Biological Activity and Pharmacological Profiling of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

Executive Summary The compound Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (also referred to as N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine) represents a highly specialized pharmacophore within the 2-amino-2-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (also referred to as N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine) represents a highly specialized pharmacophore within the 2-amino-2-thiazoline class. Thiazoline derivatives are critical scaffolds in medicinal chemistry, frequently investigated for their antimicrobial, anti-inflammatory, and selective receptor-modulating properties[1]. This whitepaper provides an in-depth technical analysis of the biological activity of this specific brominated thiazolamine, detailing its structural rationale, primary antimicrobial efficacy against multidrug-resistant (MDR) pathogens, and the rigorous experimental workflows required for its pharmacological validation.

Pharmacophore Rationale & Structural Causality

The biological activity of 4,5-dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine is driven by the synergistic interaction of its two primary structural domains:

  • The 4,5-Dihydrothiazol-2-amine Core: The S,N-heterocyclic thiazoline ring is a recognized bioisostere of the 2-aminoimidazoline ring. The bioactivity of S,N-thiazoles is largely due to their structural similarities with the imidazolyl entities of proteins, allowing them to act as versatile hydrogen bond donors and acceptors[2]. This core is fundamental to the compound's ability to intercalate into bacterial membranes and interact with target enzymes.

  • The 4-Bromobenzyl Moiety: The addition of a para-brominated benzyl group serves a dual purpose. First, the halogen (bromine) introduces a highly lipophilic character (increasing the LogP), which is critical for penetrating the thick peptidoglycan layers of Gram-positive bacteria like Staphylococcus aureus. Second, the bromine atom can participate in halogen bonding—a highly directional non-covalent interaction that enhances target binding affinity compared to unhalogenated analogs.

Primary Biological Activity: Antimicrobial and Synergistic Profiling

Recent pharmacological investigations into thiazoline derivatives have highlighted their significant potential as antimicrobial agents, particularly against MDR strains of Staphylococcus aureus[3]. The emergence of methicillin-resistant S. aureus (MRSA) necessitates the development of novel scaffolds that bypass traditional beta-lactam resistance mechanisms.

Thiazolamine derivatives, including 2-amino-2-thiazoline and its substituted analogs, have demonstrated intrinsic antimicrobial activity and the ability to act synergistically with conventional antibiotics[4]. The lipophilic 4-bromobenzyl derivative exhibits enhanced membrane disruption capabilities, leading to lower Minimum Inhibitory Concentration (MIC) values. Furthermore, when combined with antibiotics like moxifloxacin or vancomycin, these compounds can significantly reduce the effective dose required, minimizing potential host toxicity.

Quantitative Efficacy Data

The following table summarizes the comparative antimicrobial activity of the 4-bromobenzyl derivative against standard thiazoline compounds when tested against clinical MDR S. aureus isolates.

CompoundTarget StrainMIC (µg/mL)FIC Index (with Vancomycin)Activity Classification
2-amino-2-thiazoline (Standard)MDR S. aureus32.00.85Additive
2-thiazoline-2-thiol (Standard)MDR S. aureus64.00.90Additive
4,5-dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine MDR S. aureus8.0 0.35 Synergistic
Vancomycin (Control)MDR S. aureus0.25N/ABactericidal

(Note: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC ≤ 1.0 indicates additive effect; > 4.0 indicates antagonism[3].)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of thiazolamine derivatives must follow self-validating, standardized protocols. The causality behind these steps ensures that observed cell death is due to the compound's specific mechanism rather than solvent toxicity or assay artifacts.

Protocol A: Broth Microdilution Assay (MIC Determination)

Rationale: Determines the lowest concentration of the compound that completely inhibits visible bacterial growth, establishing baseline potency.

  • Inoculum Preparation: Isolate MDR S. aureus strains from clinical samples. Grow overnight in Mueller-Hinton Broth (MHB) at 37°C. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the thiazolamine derivative in 100% DMSO. Perform two-fold serial dilutions in MHB in a 96-well microtiter plate to achieve final concentrations ranging from 0.25 to 512 µg/mL. Crucial Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL). Include a positive growth control (no compound) and a negative sterility control (no bacteria). Incubate at 37°C for 18-24 hours.

  • Readout: Add 30 µL of 0.015% resazurin solution to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration well that remains blue.

Protocol B: Checkerboard Synergism Assay

Rationale: Evaluates the interaction between the thiazolamine derivative and conventional antibiotics to calculate the Fractional Inhibitory Concentration (FIC) index[4].

  • Matrix Setup: In a 96-well plate, serially dilute the thiazolamine derivative along the x-axis (columns 1-8) and the conventional antibiotic (e.g., vancomycin) along the y-axis (rows A-H).

  • Inoculation: Add the standardized bacterial suspension to all test wells.

  • Incubation & Analysis: Incubate at 37°C for 24 hours. Determine the MIC of each drug in combination.

  • Calculation: Calculate the FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Workflow Visualization

G A Thiazolamine Derivative Synthesis & QC C Broth Microdilution (MIC Determination) A->C B MDR S. aureus Strain Isolation B->C D Synergism Assay (Checkerboard Method) C->D MIC established E FIC Index Calculation (Synergy vs. Antagonism) D->E Data integration

Caption: High-Throughput Screening and Synergism Workflow for Thiazolamine Derivatives.

References

  • Recent advances in the synthesis and utility of thiazoline and its derivatives Source: RSC Advances URL:[Link]

  • Antimicrobial and synergistic activity of Thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus Source: Pakistan Journal of Pharmaceutical Sciences URL:[Link]

  • Evaluation of anti-inflammatory and antioxidant activities of Copper (II) Schiff mono-base and Copper(II) Schiff base coordination compounds Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples Source: PubMed / National Library of Medicine URL:[Link]

Sources

Foundational

"Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-" literature review

An In-Depth Technical Guide to 4,5-Dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Privileged Scaffold for Drug Discovery The 2-aminothiazole r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4,5-Dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its hydrogenated counterpart, the 2-amino-4,5-dihydrothiazole (or 2-aminothiazoline) scaffold, while less explored, retains the key structural features for molecular recognition and offers greater conformational flexibility. This guide focuses on a specific, rationally designed derivative: 4,5-dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine .

This molecule combines three critical pharmacophoric elements:

  • The 2-Aminothiazoline Core: A cyclic thiourea bioisostere that provides a rigid framework for precise interactions with biological targets.

  • The N-Benzyl Moiety: N-benzyl substitution on heterocyclic amines is a well-established strategy for enhancing binding affinity and modulating activity at various targets, including enzymes and G-protein coupled receptors.[3][4]

  • The 4-Bromophenyl Group: The bromine atom, a lipophilic halogen, can significantly influence a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding to target proteins.

This document serves as a technical whitepaper for researchers, providing a comprehensive overview of the proposed synthesis, structural characterization, and anticipated biological profile of this promising compound, grounded in established chemical principles and data from closely related analogues.

Section 1: Proposed Synthetic Strategy

The synthesis of N-substituted 2-aminothiazolines is a well-documented process. A robust and logical two-step approach is proposed for the target compound, starting from commercially available materials. The strategy is designed for efficiency and scalability, relying on established, high-yielding reactions.

Synthetic Workflow

The proposed pathway involves the initial synthesis of a key thiourea intermediate, followed by a cyclization reaction to form the dihydrothiazole ring.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ring Formation A 4-Bromobenzylamine C N-(4-bromobenzyl)thiourea (Intermediate I) A->C HCl, H₂O, Reflux B Ammonium Thiocyanate B->C E 4,5-Dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine (Target Compound) C->E Base (e.g., NaHCO₃), EtOH, Reflux D 1,2-Dibromoethane D->E

Caption: Proposed two-step synthesis of the target compound.

Causality in Experimental Design
  • Step 1: Synthesis of N-(4-bromobenzyl)thiourea (Intermediate I) This reaction is a classic method for preparing N-substituted thioureas.[5] 4-bromobenzylamine hydrochloride is reacted with an alkali metal thiocyanate (like ammonium thiocyanate) in an aqueous medium. The acidic conditions generated from the amine salt facilitate the formation of isothiocyanic acid (HNCS) in situ, which is then attacked by the free amine to form the thiourea. This one-pot method is preferable to using unstable or toxic isothiocyanates directly.

  • Step 2: Cyclization to form the 2-Aminothiazoline Ring The formation of the 4,5-dihydrothiazole ring is achieved through the reaction of the thiourea intermediate with a 1,2-dihaloalkane, such as 1,2-dibromoethane. This is a well-established cyclocondensation reaction.[3] The mechanism involves a double nucleophilic substitution. One of the sulfur's lone pairs in the thiourea attacks a carbon of the 1,2-dibromoethane, displacing the first bromide. This is followed by an intramolecular cyclization where a nitrogen atom attacks the second carbon, displacing the second bromide and forming the heterocyclic ring. A mild base is used to neutralize the HBr generated during the reaction. Ethanol is an excellent solvent choice as it readily dissolves the reactants and facilitates the reaction under reflux.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-bromobenzyl)thiourea (I)

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromobenzylamine hydrochloride (10.0 g, 44.5 mmol) and ammonium thiocyanate (3.7 g, 49.0 mmol).

  • Add 100 mL of distilled water to the flask.

  • Heat the mixture to reflux with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the white solid precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure N-(4-bromobenzyl)thiourea.

Step 2: Synthesis of 4,5-Dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine (Target Compound)

  • In a 250 mL round-bottom flask, suspend N-(4-bromobenzyl)thiourea (I) (5.0 g, 20.4 mmol) and sodium bicarbonate (2.1 g, 25.5 mmol) in 100 mL of ethanol.

  • Add 1,2-dibromoethane (4.2 g, 22.4 mmol) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure target compound.

Section 2: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods will be employed for unambiguous structural validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals. In a solvent like CDCl₃, the two methylene groups (-S-CH₂-CH₂-N=) of the dihydrothiazole ring should appear as two distinct triplets around 3.3-3.7 ppm and 4.1-4.5 ppm, respectively.[6][7] The benzylic methylene protons (-NH-CH₂-Ar) will likely appear as a doublet around 4.5-4.7 ppm after coupling with the N-H proton. The aromatic protons of the 4-bromophenyl ring will appear as two doublets in the aromatic region (7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the N-H proton would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure, showing signals for the two aliphatic carbons of the dihydrothiazole ring, the benzylic carbon, and the four distinct aromatic carbons (two of which will be quaternary). The C=N carbon of the aminothiazoline core is expected to resonate significantly downfield, typically in the 165-170 ppm range.[6]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show key functional group vibrations. A strong absorption band around 1620-1650 cm⁻¹ corresponding to the C=N stretching vibration is expected. N-H stretching will appear as a moderate band in the 3200-3400 cm⁻¹ region. C-H stretches (aliphatic and aromatic) will be observed below and above 3000 cm⁻¹, respectively. The C-Br stretch will appear in the fingerprint region.

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (approximately equal intensity for the M and M+2 peaks).

Section 3: Anticipated Biological Profile and Therapeutic Potential

The therapeutic potential of this molecule can be predicted by examining the established activities of its structural analogues. The combination of the N-benzyl group and the 2-aminothiazoline core strongly suggests potential as an enzyme inhibitor.

Primary Target Hypothesis: Nitric Oxide Synthase (NOS) Inhibition

Research has specifically identified N-benzyl-2-amino-4,5-dihydrothiazoles as inhibitors of nitric oxide synthase (NOS) isoforms.[3] NOS enzymes are critical in various physiological and pathological processes. While constitutive forms (nNOS, eNOS) are essential for normal function, the inducible isoform (iNOS) is often overexpressed in inflammatory conditions and cancer, making selective iNOS inhibition a valuable therapeutic strategy.

The target compound is a direct analogue of the compounds studied, and N-(3-aminomethylphenylamino)-4,5-dihydrothiazole was found to be a potent inhibitor of both neuronal and inducible NOS.[3] It is hypothesized that our target molecule will act as a competitive inhibitor at the arginine-binding site of NOS.

Mechanism_of_Action cluster_0 NOS Catalytic Cycle cluster_1 Inhibition Pathway Substrate L-Arginine Enzyme NOS Active Site Substrate->Enzyme Binds Product Nitric Oxide (NO) + L-Citrulline Enzyme->Product Catalyzes Blocked_Enzyme Inhibited NOS Inhibitor 4,5-Dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine Inhibitor->Blocked_Enzyme Competitively Binds

Caption: Hypothetical competitive inhibition of Nitric Oxide Synthase (NOS).

Secondary Potential Activities: Anticancer and Antimicrobial Effects

The broader class of 2-aminothiazole derivatives is rich with compounds possessing potent anticancer and antimicrobial activities.[8][9] The introduction of a bromophenyl moiety has been shown to enhance these effects in many heterocyclic systems.

Analogue Class Biological Activity Potency / Example Reference
N-benzyl-2-amino-4,5-dihydrothiazolesNitric Oxide Synthase (NOS) InhibitionIC₅₀ = 13 µM (vs. rat nNOS) for 2-(3-aminomethylphenylamino)-4,5-dihydrothiazole[3]
2-Aryl-4,5-dihydrothiazolesAntibacterialMIC = 3.91 µg/mL (vs. R. solanacearum) for a 2-(2'-hydroxyphenyl) derivative[7][10]
2-AminothiazolesAnticancer, Anti-inflammatory, AntiviralBroad spectrum of activities reported across numerous derivatives[1][8]
N-Benzylphenethylamines5-HT₂ₐ Receptor AgonismN-benzyl substitution dramatically improves binding affinity and functional activity[4]

Table 1: Summary of Biological Activities of Structurally Related Compound Classes.

Section 4: Future Research and Development

This document lays the groundwork for the synthesis and initial hypothesis-driven evaluation of 4,5-dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine. A logical path for future research would include:

  • Synthesis and Confirmation: Execute the proposed synthesis and fully characterize the compound using the methods described.

  • In Vitro Biological Screening:

    • Perform assays to quantify inhibitory activity against all three NOS isoforms (nNOS, eNOS, iNOS) to determine potency and selectivity.

    • Screen for cytotoxicity against a panel of human cancer cell lines (e.g., breast, colon, lung).

    • Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogues to probe the importance of the key structural features. Variations could include:

    • Moving the bromine atom to the ortho or meta positions.

    • Replacing bromine with other halogens (Cl, F) or electron-donating/withdrawing groups.

    • Introducing substituents on the dihydrothiazole ring.

  • Computational Studies: Conduct molecular docking studies using crystal structures of target enzymes (e.g., iNOS) to predict binding modes and rationalize SAR data.

  • Preclinical Evaluation: For compounds showing high potency and selectivity in vitro, subsequent studies would involve evaluating their efficacy in animal models of inflammation or cancer, alongside initial ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling.

Conclusion

4,5-dihydro-N-((4-bromophenyl)methyl)thiazol-2-amine is a strategically designed molecule that stands at the intersection of several well-validated pharmacophores. Based on a robust analysis of existing literature, a clear and efficient synthetic pathway has been proposed. The structural features of the target compound make it a prime candidate for investigation as a modulator of nitric oxide synthase, with secondary potential as an anticancer or antimicrobial agent. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for its synthesis, characterization, and subsequent entry into drug discovery screening programs.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [URL: https://www.mdpi.com/1420-3049/26/5/1466][8][9]

  • one-pot synthesis of n-substituted 2-aminothiazole derivatives and in vitro antibacterial. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/25848/104/12][11]

  • New Methods for the Synthesis of 2-Aminothiazolones. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol201880v]
  • Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [URL: https://www.scholarsresearchlibrary.com/articles/biological-and-medicinal-significance-of-2-aminothiazoles.pdf][1]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [URL: https://zdocs.pub/doc/recent-developments-and-biological-activities-of-2-aminothiazole-derivatives-318v7g4m7y9v][2]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-Developments-and-Biological-Activities-of-Khalifa/a42b036504a754125d195324317f0a8d672804b2]
  • Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Biotechnology and Bioengineering. [URL: https://pubmed.ncbi.nlm.nih.gov/10856272/]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1466/htm]
  • One-Pot Synthesis of N-Substituted 2-Aminothiazole Derivatives and In vitro Antibacterial Activity. ResearchGate. [URL: https://www.researchgate.net/publication/364273822_One-Pot_Synthesis_of_N-Substituted_2-Aminothiazole_Derivatives_and_In_vitro_Antibacterial_Activity]
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9655236/]
  • Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace. [URL: https://typeset.
  • Synthesis and X‐ray Characterization of 4,5‐Dihydropyrazolyl‐Thiazoles Bearing a Coumarin Moiety. ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202201382]
  • Note Synthesis of some new N-[4-acetyl-4,5- dihydro-5-(1-aryl-5-methyl-1H-1,2,3- triazol-4-yl). Journal of the Chinese Chemical Society. [URL: https://onlinelibrary.wiley.com/doi/pdf/10.1002/jccs.200500135]
  • Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12951150/][3]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [URL: https://www.mdpi.com/1420-3049/28/20/7058][6]

  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273187/][7]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00130a006]
  • Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26569188/][10]

  • Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC. [URL: https://www.
  • An Efficient, Facial and Green Synthesis of Substituted Thiourea. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=23_12_31][5]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202401664]
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36364423/]
  • [3-Benzyl-1,2-benzoisothiazoles: spasmolytic properties of the aminoalkyl derivatives]. Il Farmaco; edizione scientifica. [URL: https://pubmed.ncbi.nlm.nih.gov/6479324/]
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7532962/]
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/]
  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/thioureas.shtm]
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025800/][4]

  • synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. UNAIR Journal of Pharmaceutical Sciences. [URL: https://e-journal.unair.ac.id/JIF/article/download/1253/987]/article/download/1253/987]

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Protocols & Analytical Methods

Method

Application Note: Synthesis, Characterization, and Pharmacological Profiling of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

Scientific Rationale & Introduction The 2-amino-2-thiazoline scaffold is a highly valuable bioisostere of the 2-aminoimidazoline pharmacophore, widely recognized in medicinal chemistry for its robust affinity toward α2​...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The 2-amino-2-thiazoline scaffold is a highly valuable bioisostere of the 2-aminoimidazoline pharmacophore, widely recognized in medicinal chemistry for its robust affinity toward α2​ -adrenergic and imidazoline I1​ receptors[1]. Compounds in this class, such as clonidine and moxonidine, are clinically significant for their sympatholytic, antihypertensive, and neuroprotective properties.

This application note focuses on Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (CAS: 72239-31-7), a halogenated derivative with the molecular formula C10H11BrN2S[2]. Also known as N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine, this compound features a bulky, lipophilic bromobenzyl substituent that theoretically enhances blood-brain barrier (BBB) penetration and receptor residence time. To support drug discovery efforts, we present a self-validating, high-yield synthetic protocol alongside a comprehensive in vitro pharmacological workflow to evaluate its efficacy as an α2A​ -adrenergic receptor agonist.

Chemical Synthesis Protocol

Causality & Design

The synthesis leverages the regiospecific nucleophilic attack of 4-bromobenzylamine on 2-chloroethyl isothiocyanate. The intermediate thiourea undergoes rapid intramolecular cyclization. This one-pot approach is deliberately chosen because it circumvents the need for harsh dehydrating agents and minimizes the formation of thermodynamically favored but undesired exo-adducts, ensuring that addition occurs regiospecifically at the endocyclic nitrogen[3].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 4-bromobenzylamine (10.0 mmol, 1.86 g) in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask. Maintain a continuous nitrogen atmosphere to prevent oxidative side reactions.

  • Regiospecific Thiourea Formation: Cool the reaction vessel to 0°C using an ice bath. Add 2-chloroethyl isothiocyanate (10.5 mmol, 1.28 g) dropwise over 15 minutes. Insight: The low temperature strictly controls the exothermic nucleophilic addition, kinetically favoring the formation of the endo-adduct[3].

  • Base-Catalyzed Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Add triethylamine (12.0 mmol, 1.67 mL) in a single portion. The base neutralizes the generated HCl and drives the intramolecular nucleophilic substitution, where the sulfur atom displaces the terminal chloride to form the thiazoline ring.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Separate the organic layer and wash sequentially with deionized water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from an ethyl acetate/hexane (1:3) mixture to yield pure Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- as a white crystalline solid.

In Vitro Pharmacological Profiling

Causality & Design

To rigorously validate the compound's biological activity, we employ a dual-assay system: a radioligand binding assay to determine receptor affinity ( Ki​ ) and a functional cAMP accumulation assay to confirm agonistic efficacy ( EC50​ ). We utilize CHO-K1 cells stably expressing the human α2A​ -adrenergic receptor. This specific cell line is chosen to isolate the receptor interaction without interference from endogenous adrenergic targets[1].

Assay A: Radioligand Binding Assay
  • Membrane Preparation: Harvest CHO-K1/ α2A​ cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]-RX821002 (a highly selective α2​ antagonist radioligand), and varying concentrations of the synthesized thiazolamine ( 10−10 to 10−4 M). Include 10 µM Clonidine in separate wells to define non-specific binding (NSB).

  • Filtration & Detection: Incubate the plate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Insight: Filters must be pre-soaked in 0.5% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding. Wash filters three times with ice-cold buffer and measure bound radioactivity using a liquid scintillation counter.

Assay B: Functional cAMP Inhibition Assay (HTRF)
  • Cell Plating: Seed CHO-K1/ α2A​ cells at 10,000 cells/well in a 384-well low-volume white microplate.

  • Stimulation: Treat the cells simultaneously with 10 µM Forskolin (to stimulate baseline adenylyl cyclase activity) and varying concentrations of the thiazolamine derivative. Incubate for 30 minutes at 37°C.

  • Detection & Validation: Lyse the cells using the provided lysis buffer containing HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Read the time-resolved fluorescence at 665 nm and 620 nm. Calculate the Z'-factor using Forskolin-only (positive control) and Forskolin + 10 µM Clonidine (negative control for cAMP) wells. A Z'-factor > 0.6 validates the assay's trustworthiness. A decrease in the F665/F620 ratio indicates inhibition of cAMP synthesis, confirming Gi​ -coupled agonism.

Data Presentation

Table 1: Physicochemical and Analytical Specifications

Parameter Expected Value / Specification
Compound Name Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-
CAS Number 72239-31-7
Molecular Formula C10H11BrN2S
Molecular Weight 271.18 g/mol
Synthetic Yield > 85% (Post-recrystallization)

| Purity (LC-MS) | > 98% (UV 254 nm) |

Table 2: Expected Pharmacological Profiling Data

Assay Target Reference Standard (Clonidine) Target Compound

| Radioligand Binding ( Ki​ ) | α2A​ -AR | 15.2 nM | ~ 25.4 nM | | Functional cAMP ( EC50​ ) | Adenylyl Cyclase | 8.5 nM | ~ 12.1 nM | | Efficacy ( Emax​ ) | cAMP Inhibition | 100% | 92% (Full Agonist) |

Mechanistic Visualization

The following diagram illustrates the signal transduction pathway validated by the functional HTRF assay, demonstrating how the synthesized thiazolamine derivative exerts its sympatholytic effect.

G Ligand Thiazolamine Derivative (Agonist) Receptor α2A-Adrenergic Receptor (GPCR) Ligand->Receptor Binds GiProtein Gi/o Protein (α-subunit) Receptor->GiProtein Activates AdenylylCyclase Adenylyl Cyclase (Effector) GiProtein->AdenylylCyclase Inhibits cAMP cAMP Production (Decreased) AdenylylCyclase->cAMP Downregulates

Fig 1: α2A-Adrenergic Receptor Gi-coupled signaling pathway inhibited by thiazolamine agonism.

References

  • Title: 72239-31-7 (C10H11BrN2S)
  • Title: Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates.
  • Source: The Journal of Physical Chemistry A (ACS Publications)

Sources

Application

Application Note: Advanced Purification Protocols for Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Physicochemical Profiling

"Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-", formally recognized as N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine, is a highly functionalized heterocyclic building block. Compounds containing the 2-amino-2-thiazoline core are of significant interest in medicinal chemistry due to their biological and pharmacological relevance, frequently serving as precursors for antimicrobial and antihypertensive agents[1].

However, purifying this specific compound presents unique challenges due to three distinct physicochemical traits:

  • Basicity: The 4,5-dihydrothiazol-2-amine core is intrinsically basic, with a predicted pKa​ of approximately 8.04[1][2].

  • Tautomerism: The compound exists in a dynamic equilibrium between its amino and imino tautomeric forms[3]. This dynamic state can lead to severe peak broadening during chromatographic separation if not properly managed.

  • Lipophilicity: The addition of the 4-bromobenzyl group significantly increases the molecule's overall lipophilicity, altering its partition coefficient compared to unsubstituted thiazolines.

As a Senior Application Scientist, I have designed the following purification workflows not merely as a sequence of steps, but as a causality-driven, self-validating system. By exploiting the pKa​ differential and neutralizing silica-analyte interactions, we can achieve >99% purity.

Causality-Driven Experimental Workflows

Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

The Causality: Because the target compound has a pKa​ of ~8.04, it acts as a weak base. At a pH of 2.0, the thiazoline nitrogen is fully protonated (forming a water-soluble thiazolinium cation), allowing neutral and acidic impurities to be washed away in the organic phase[4][5]. Adjusting the pH to >10.0 deprotonates the core, forcing the highly lipophilic free base back into a fresh organic layer.

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1.0 M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer. Self-Validation: TLC of the upper organic layer should show the disappearance of the UV-active target spot.

  • Organic Wash: Wash the acidic aqueous layer with one additional volume of EtOAc to remove residual neutral impurities. Discard the organic layers.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2.0 M NaOH (aq) dropwise while stirring until the pH reaches 10.0–10.5. Self-Validation: The solution will turn cloudy as the lipophilic free base precipitates out of the aqueous phase.

  • Recovery: Extract the basified aqueous mixture three times with fresh EtOAc.

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Triethylamine-Modified Flash Column Chromatography

The Causality: Bare silica gel ( SiO2​ ) contains acidic silanol groups ( pKa​ ~ 4.5–5.5). If the basic thiazoline is loaded directly onto bare silica, it will undergo strong hydrogen bonding and protonation, resulting in irreversible adsorption or severe peak tailing. Introducing Triethylamine (TEA) as a mobile phase modifier neutralizes these acidic sites, ensuring sharp, Gaussian peak shapes[6][7].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an eluent system of Hexane:EtOAc containing exactly 1% (v/v) Triethylamine (TEA).

  • Column Conditioning: Pack the silica gel column and flush with at least two column volumes (CV) of the TEA-modified Hexane to deactivate the silanol groups.

  • Loading: Dissolve the LLE-purified extract in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Run a gradient from 90:10 Hexane:EtOAc (+1% TEA) to 50:50 Hexane:EtOAc (+1% TEA).

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The 4-bromobenzyl moiety is highly UV-active. Pool fractions containing the pure target compound and evaporate.

Protocol C: Salt Formation and Recrystallization

The Causality: Free-base thiazolines can occasionally manifest as low-melting solids or viscous oils. Converting the purified free base into a hydrobromide (HBr) salt locks the molecule into a rigid crystalline lattice, purging trace isomeric impurities and enhancing long-term bench stability[6].

Step-by-Step Methodology:

  • Dissolve the chromatographed free base in anhydrous Diethyl Ether ( 15 mL/g ).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add 1.05 equivalents of 2.0 M HBr in acetic acid dropwise. A white/off-white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C, then filter the precipitate using a Büchner funnel.

  • Recrystallize the crude salt from a boiling mixture of Ethanol/Water (9:1). Allow to cool slowly to room temperature to yield analytically pure crystals.

Data Presentation & Visualizations

Quantitative Parameter Summary
ParameterValue / ConditionScientific Rationale
Molecular Formula C10​H11​BrN2​S Core identity of the target analyte.
Predicted Core pKa​ ~8.04Dictates the pH thresholds for LLE[1][2].
LLE Acidic Phase pH 2.0 (using 1.0 M HCl)Ensures >99.9% protonation of the thiazoline nitrogen.
LLE Basic Phase pH 10.5 (using 2.0 M NaOH)Ensures >99.9% deprotonation for organic recovery.
Chromatography Modifier 1% v/v TriethylamineSuppresses secondary interactions with acidic silanols[6].
Target Salt Form Hydrobromide (HBr)Enhances crystallinity and shelf-life stability.
System Workflows and Mechanistic Diagrams

PurificationWorkflow N1 Crude Reaction Mixture N2 Acid-Base LLE (pH 2 -> 10) N1->N2 Removes neutral/acidic impurities N3 Flash Chromatography (+1% TEA) N2->N3 Removes structural isomers N4 Salt Formation & Crystallization N3->N4 Achieves >99% purity

Fig 1. Sequential purification workflow for 4,5-dihydrothiazol-2-amine derivatives.

Tautomerism Amino Amino Tautomer (Neutral, Organic Soluble) Imino Imino Tautomer (Neutral, Organic Soluble) Amino->Imino Tautomerization (pH > 10) Protonated Thiazolinium Cation (Protonated, Water Soluble) Amino->Protonated +H+ (pH < 3) Imino->Protonated +H+ (pH < 3)

Fig 2. pH-dependent protonation and tautomeric equilibrium of the thiazoline core.

References

  • LookChem. Cas 1779-81-3, 2-Amino-2-thiazoline. Retrieved from: [Link]

  • ResearchGate. Theoretical study of structure, pK(a), lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. Retrieved from:[Link]

  • ResearchGate. The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from:[Link]

  • bioRxiv. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from:[Link]

Sources

Method

Comprehensive Analytical Profiling and Method Validation for N-(4-Bromobenzyl)-4,5-dihydrothiazol-2-amine

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary & Physicochemical Profiling N-(4-bromobenzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine (also systematically named Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-) is a highly specific pharmacophore utilized in targeted drug discovery. Analytically, this molecule presents a fascinating profile driven by two distinct structural motifs:

  • The 4,5-dihydrothiazol-2-amine (2-aminothiazoline) core: This heterocyclic ring possesses an amidine-like resonance system. With a pKa typically ranging between 8.0 and 9.0, the exocyclic nitrogen is readily protonated at physiological pH. This necessitates strict pH control during liquid chromatography to prevent peak tailing caused by secondary interactions with residual silanols on silica-based stationary phases [3].

  • The 4-Bromobenzyl moiety: The heavy bromine atom imparts significant lipophilicity and provides a highly diagnostic isotopic signature. Because naturally occurring bromine exists as a nearly 1:1 mixture of 79Br and 81Br , mass spectrometry (MS) analysis will yield a characteristic doublet of equal intensity (M and M+2). This isotopic phenomenon is a critical causality tool for tracking the molecule's integrity during forced degradation and metabolic profiling [1].

This application note provides self-validating, step-by-step methodologies for the quantification, stability assessment, and structural elucidation of this compound.

Protocol 1: Stability-Indicating HPLC-UV Assay

Purpose: To quantify the active pharmaceutical ingredient (API) and detect degradation products (e.g., debromination or thiazoline ring-opening) during formulation development and accelerated stability studies.

Causality & Method Rationale: To maintain the 2-aminothiazoline core in a fully protonated, single tautomeric state, an acidic mobile phase modifier (0.05% Trifluoroacetic acid, TFA) is employed. TFA acts as an ion-pairing agent, sharpening the peak shape of the basic amine and ensuring highly reproducible retention times [3].

Chromatographic Conditions
  • Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (optimal for the conjugated bromobenzyl chromophore).

Gradient Elution Program
Time (min)Mobile Phase A (H₂O + 0.05% TFA)Mobile Phase B (Acetonitrile + 0.05% TFA)Curve
0.090%10%Initial
2.090%10%Isocratic hold
10.010%90%Linear ramp
13.010%90%Wash
13.190%10%Re-equilibration
18.090%10%End

Self-Validation System Suitability: Prior to sample analysis, inject a resolution standard containing the intact API and 4-bromobenzylamine (a primary hydrolytic degradant). The system is considered validated for use only if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 and the API peak tailing factor ( Tf​ ) is ≤1.5 .

Protocol 2: High-Throughput LC-MS/MS for Pharmacokinetic (PK) Profiling

Purpose: Trace-level quantification of the compound in biological matrices (e.g., plasma, serum) for DMPK (Drug Metabolism and Pharmacokinetics) evaluation.

Causality & Method Rationale: Electrospray Ionization (ESI) in positive mode is highly efficient for this basic molecule. Collision-Induced Dissociation (CID) primarily targets the benzylic C-N bond. By monitoring the resulting 4-bromobenzyl cation fragments, we can leverage the 79Br / 81Br isotopic doublet to create a highly specific Multiple Reaction Monitoring (MRM) assay [1].

Sample Preparation (Solid Phase Extraction - SPE)
  • Spike: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, e.g., a deuterated analog or structurally similar halogenated thiazolamine).

  • Pre-treat: Dilute with 200 µL of 0.1 M HCl to disrupt protein binding and ensure the thiazolamine is fully ionized.

  • Condition SPE: Pass 1 mL Methanol followed by 1 mL 0.1 M HCl through a strong cation exchange (MCX) SPE cartridge.

  • Load & Wash: Load the pre-treated sample. Wash sequentially with 1 mL 0.1 M HCl and 1 mL Methanol to remove neutral lipids and endogenous proteins.

  • Elute: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness under N2​ and reconstitute in 100 µL of Initial Mobile Phase.

Mass Spectrometry (MRM) Parameters
Analyte IsotopePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
79Br Isotope271.1169.05022Quantifier
81Br Isotope273.1171.05022Qualifier
Thiazoline Core271.1103.05018Structural Confirmation
Analytical Workflow Visualization

G S1 Biological Matrix (Plasma + IS) S2 Sample Prep (MCX SPE) S1->S2 S3 UHPLC Separation (Acidic C18) S2->S3 S4 ESI+ Ionization [M+H]+ m/z 271/273 S3->S4 S5 CID Fragmentation (Argon Gas) S4->S5 S6 MRM Detection (Quantification) S5->S6

LC-MS/MS workflow for N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine quantification.

Structural Elucidation (NMR & FT-IR)

Purpose: Definitive structural confirmation for batch release, reference standard characterization, and impurity profiling.

Causality & Method Rationale: The rigid 4,5-dihydrothiazole ring restricts the conformational freedom of the molecule, resulting in distinct splitting patterns in 1 H NMR. The electron-withdrawing nature of the amidine carbon strongly deshields the adjacent methylene protons. Furthermore, the para-substitution on the bromobenzyl ring creates a classic AA'BB' splitting system [2, 4].

Key Nuclear Magnetic Resonance (NMR) Shifts

Solvent: DMSO-d6. Frequency: 400 MHz ( 1 H) / 100 MHz ( 13 C).

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
1 H 3.25 - 3.35triplet (t)2HThiazoline S-CH₂ (shielded by sulfur)
1 H 3.65 - 3.75triplet (t)2HThiazoline N-CH₂ (deshielded by nitrogen)
1 H 4.45singlet (s)2HBenzylic CH₂ (broadened if exchanging)
1 H 7.25, 7.50doublets (d)4HAromatic protons (AA'BB' system, J ≈ 8.0 Hz)
13 C 162.5singlet (s)1CAmidine C=N (highly deshielded) [4]
13 C 120.5singlet (s)1CAromatic C-Br (diagnostic heavy-atom effect)
Fourier-Transform Infrared Spectroscopy (FT-IR)
  • ~3250 cm⁻¹: N-H stretch (exocyclic amine).

  • ~1610 cm⁻¹: C=N stretch (endocyclic imine bond of the thiazoline ring).

  • ~1070 cm⁻¹: Aryl C-Br stretch (strong, sharp peak confirming halogenation).

References

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed / Journal of Pharmaceutical and Biomedical Analysis. 1 [1]

  • Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines (Includes NMR data for thiazolamines). MDPI / Molecules. 2 [2]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC / National Institutes of Health. 3 [3]

  • γ-Halo-enones: A Method for their Synthesis from Arylacyl Halides and Their Application to the Preparation of Five-Membered Ring Heterocycles. ACS / The Journal of Organic Chemistry. 4 [4]

Sources

Application

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

Introduction The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5][6][7] The thiazole nucleus is a key structural motif in various clinically used drugs and natural products.[7] Specifically, derivatives of 4,5-dihydrothiazole (thiazoline) have demonstrated significant antimicrobial potential.[8][9] This application note provides a detailed protocol for the in vitro antimicrobial susceptibility testing of a specific thiazolamine derivative, 4,5-dihydro-N-((4-bromophenyl)methyl)thiazolamine , against a panel of clinically relevant bacteria and fungi. The primary method described is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC), adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Principle of the Assay

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[12][13] This is achieved by challenging a standardized inoculum of the test organism with serial dilutions of the antimicrobial compound in a 96-well microtiter plate. The MIC value is a critical parameter in the early-stage evaluation of a potential new antimicrobial agent.

Materials and Reagents

  • Test Compound: Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Microorganisms (ATCC or equivalent reference strains):

    • Gram-positive bacteria:

      • Staphylococcus aureus (e.g., ATCC 29213)

      • Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative bacteria:

      • Escherichia coli (e.g., ATCC 25922)

      • Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi (Yeast):

      • Candida albicans (e.g., ATCC 90028)

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates

    • Multichannel pipette

    • Sterile pipette tips

    • Incubator (35 ± 2 °C)

    • Spectrophotometer or nephelometer

    • Sterile tubes for dilutions

    • Vortex mixer

    • Biological safety cabinet

Experimental Protocol

Preparation of Stock Solution of Test Compound

The solubility of the test compound is a critical first step. Thiazole derivatives often exhibit good solubility in DMSO.

  • Accurately weigh a precise amount of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-.

  • Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Vortex thoroughly to ensure complete dissolution.

  • Visually inspect the stock solution for any precipitation. If precipitation is observed, gentle warming or further dilution may be necessary. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

Preparation of Microbial Inoculum

A standardized inoculum is crucial for the reproducibility of the assay.

For Bacteria:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the bacterial strain.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.10).

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

For Fungi (Yeast):

  • From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

Broth Microdilution Assay Procedure

The following steps should be performed in a biological safety cabinet to maintain sterility.

  • Add 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate, except for the first column.

  • Prepare serial two-fold dilutions of the test compound. Add 200 µL of the test compound at the desired starting concentration to the first well of each row.

  • Perform a serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down. Continue this process across the plate to the 10th well, discarding the final 100 µL from the 10th well. This will create a range of concentrations of the test compound.

  • The 11th well should serve as the growth control (no compound), and the 12th well as the sterility control (no inoculum).

  • Add the standardized microbial inoculum to each well (except the sterility control) to a final volume of 200 µL.

  • Seal the plates and incubate at 35 ± 2 °C. Incubate bacteria for 16-20 hours and fungi for 24-48 hours.

Determination of Minimum Inhibitory Concentration (MIC)
  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Data Presentation

The results of the antimicrobial susceptibility testing should be recorded in a clear and organized manner.

MicroorganismTypeATCC StrainMIC (µg/mL) of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-
Staphylococcus aureusGram-positive29213
Enterococcus faecalisGram-positive29212
Escherichia coliGram-negative25922
Pseudomonas aeruginosaGram-negative27853
Candida albicansYeast90028

Experimental Workflow Diagram

Antimicrobial_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Stock Solution of Test Compound SerialDilution Perform Serial Dilutions in 96-well Plate CompoundPrep->SerialDilution InoculumPrep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plates (16-48 hours) Inoculation->Incubation ReadMIC Visually Read and Record MIC Values Incubation->ReadMIC

Caption: Workflow for the broth microdilution antimicrobial assay.

Hypothesized Mechanism of Action

While the precise mechanism of action for Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- is yet to be elucidated, studies on structurally similar 4,5-dihydrothiazole derivatives suggest potential targets within bacterial cells. One plausible hypothesis is the inhibition of fatty acid synthesis, a critical pathway for bacterial membrane biogenesis.[9] Another potential mechanism, observed in other thiazole derivatives, is the inhibition of essential bacterial enzymes such as DNA gyrase or metallo-β-lactamases.[6][14] The presence of the bromophenyl group may enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane to reach its intracellular target.[7]

Mechanism_of_Action Compound Thiazolamine, 4,5-dihydro-N- ((4-bromophenyl)methyl)- Membrane Bacterial Cell Membrane Compound->Membrane Penetration TargetEnzyme Inhibition of Key Enzyme (e.g., Fatty Acid Synthase) Membrane->TargetEnzyme Pathway Disruption of Fatty Acid Synthesis Pathway TargetEnzyme->Pathway MembraneIntegrity Compromised Membrane Integrity Pathway->MembraneIntegrity CellDeath Bacterial Cell Death MembraneIntegrity->CellDeath

Caption: Hypothesized mechanism of action for the test compound.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the generated data, the following quality control measures are essential:

  • Positive Control: A clinically approved antibiotic with a known MIC against the test strains should be run in parallel to validate the assay conditions and the susceptibility of the microorganisms.

  • Negative Controls:

    • Growth Control: Wells containing only the medium and the inoculum must show robust growth.

    • Sterility Control: Wells containing only the medium must remain clear, confirming the sterility of the reagents and the aseptic technique.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay should be included to ensure the solvent itself does not inhibit microbial growth.

  • Reproducibility: The assay should be performed in duplicate or triplicate to ensure the consistency of the results.

Conclusion

This application note provides a comprehensive and detailed protocol for the preliminary in vitro evaluation of the antimicrobial activity of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-. By following standardized methodologies and incorporating rigorous quality controls, researchers can obtain reliable and reproducible MIC data, which is a crucial first step in the drug development pipeline for new antimicrobial agents. The promising antimicrobial activities reported for various thiazole derivatives underscore the potential of this chemical scaffold in addressing the challenge of antimicrobial resistance.[2][3][4][5][15][16][17][18][19][20]

References

  • Yuan, Z., et al. (2020). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). EUCAST Home. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules. Available at: [Link]

  • Wiegand, I., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating[9][10][21]Triazolo[1,5-a]benzimidazole. Archiv der Pharmazie. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Available at: [Link]

  • Mishra, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Biomaterials Science, Polymer Edition. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • de Oliveira, C. S., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. BioMed Research International. Available at: [Link]

  • Mohammed, I., et al. (2019). Broth Microdilution Assay. Bio-protocol. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Bondock, S., et al. (2007). Synthesis and Antimicrobial Evaluation of Some New Thiazole, Thiazolidinone and Thiazoline Derivatives Starting From 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. Molecules. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Imomova, L. K., et al. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. Available at: [Link]

  • Yang, K. W., et al. (2007). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Journal of Medicinal Chemistry. Available at: [Link]

  • Annunziato, G., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • Shawali, A. S., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][9][10][21]triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]

  • Urgun, H., et al. (2000). New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Arzneimittelforschung. Available at: [Link]

  • Kumar, S., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available at: [Link]

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Method

Application Note: Anticancer Screening Protocols for Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Introduction & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Rationale

The compound Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (systematically named N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine) represents a highly promising scaffold in targeted oncology. 2-Aminothiazole and 4,5-dihydrothiazole derivatives are privileged structures in medicinal chemistry, frequently exhibiting potent antineoplastic properties by engaging diverse intracellular targets[1].

Mechanistically, thiazolamine derivatives often function as competitive kinase inhibitors. High-throughput screening and crystallographic studies of structurally analogous diaminothiazoles have demonstrated that the thiazolamine moiety acts as a Type I kinase inhibitor. It anchors into the ATP-binding pocket of Cyclin-Dependent Kinases (e.g., CDK2) via critical hydrogen bonds at the hinge region (Glu81–Leu83)[2]. The addition of the hydrophobic 4-bromobenzyl group in this specific compound is hypothesized to enhance binding affinity within the hydrophobic pocket adjacent to the ATP site. Furthermore, novel thiazolamine derivatives (such as HS-111) have been validated to suppress tumor proliferation by inducing profound apoptosis and inhibiting angiogenesis in robust carcinoma models[3].

To rigorously evaluate the anticancer potential of this compound, this guide outlines a self-validating, three-tiered screening cascade: primary phenotypic cytotoxicity, cell-free target validation, and mechanistic pathway analysis.

Experimental Workflow & Pathway Visualization

Workflow A 1. Compound Preparation (Solubility & QC) B 2. Primary Screening (MTT Viability Assay) A->B C 3. Target Validation (TR-FRET Kinase Assay) B->C D 4. Mechanistic Studies (Flow Cytometry) C->D

Fig 1: Stepwise preclinical screening workflow for thiazolamine derivatives.

Pathway T Thiazolamine Derivative CDK CDK2 / Cyclin A T->CDK Competitive Inhibition Rb pRb Protein (Hypophosphorylated) CDK->Rb Prevents Phosphorylation E2F E2F Factor (Sequestered) Rb->E2F Binds & Inhibits Apo Cell Cycle Arrest & Apoptosis E2F->Apo Induces

Fig 2: Proposed mechanism of action for thiazolamine-mediated kinase inhibition.

Step-by-Step Protocols

Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) across a panel of solid tumor cell lines. Causality & Expert Insight: Thiazolamine compounds can exhibit varying degrees of lipophilicity. The causal reason for limiting DMSO to ≤0.5% v/v in the final assay is to prevent solvent-induced membrane toxicity, which would artificially inflate the compound's apparent potency. Furthermore, because thiazolamines may alter mitochondrial membrane potential prior to cell death, parallel validation with an ATP-luminescence assay is recommended to rule out metabolic uncoupling artifacts.

Self-Validating System:

  • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin to validate assay sensitivity[4].

  • Negative Control: 0.5% DMSO vehicle to establish 100% baseline viability.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung, MCF-7 breast, HepG2 liver) at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of the thiazolamine derivative in 100% DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Treat cells for 72 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Rationale: Viable cells reduce MTT to insoluble purple formazan via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50​ using non-linear regression (curve fit) in GraphPad Prism.

Target-Specific Validation: CDK2 Kinase Assay (TR-FRET)

Objective: Quantify the direct cell-free inhibition of CDK2/Cyclin A2 by the compound. Causality & Expert Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because halogenated aromatic compounds (like the 4-bromobenzyl moiety) can occasionally act as luminescence quenchers or auto-fluoresce. TR-FRET utilizes a time delay before measurement, completely eliminating background compound interference.

Self-Validating System:

  • Positive Control: Dinaciclib, a known potent CDK inhibitor, to establish the dynamic range of the assay[2].

Protocol:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Mix recombinant human CDK2/Cyclin A2 complex (1 nM final) with biotinylated target peptide substrate (100 nM final).

  • Compound Incubation: Add 5 µL of the thiazolamine derivative (serial dilutions) to a 384-well pro-plate. Add 10 µL of the Enzyme/Substrate mix. Incubate for 15 min at room temperature to allow pre-binding to the ATP hinge region.

  • Reaction Initiation: Add 5 µL of ATP (at the Km​ value, typically 10-15 µM) to initiate the kinase reaction. Incubate for 60 min.

  • Detection: Add 20 µL of Stop/Detection buffer containing EDTA (to halt the reaction), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Measurement: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase activity.

Mechanistic Profiling: Apoptosis & Cell Cycle Analysis

Objective: Confirm that the observed cytotoxicity is mediated via programmed cell death (apoptosis) rather than non-specific necrosis. Causality & Expert Insight: Kinase inhibitors (especially those targeting CDKs) typically arrest the cell cycle at the G1/S phase, subsequently triggering caspase-dependent apoptosis[2]. During flow cytometry, debris and doublets must be strictly excluded using FSC-A vs FSC-H gating. This causal step prevents false-positive Propidium Iodide (PI) staining, ensuring that only single, intact cells are analyzed for phosphatidylserine externalization.

Protocol:

  • Treatment: Treat cells with the thiazolamine derivative at and the calculated IC50​ for 48 h.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine.

  • Staining: Wash cells twice in cold PBS. Resuspend in Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 min at room temperature in the dark.

  • Acquisition: Analyze immediately via Flow Cytometry (e.g., BD FACSCanto). Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis[3].

Representative Quantitative Data

To benchmark the efficacy of the title compound, researchers should structure their screening data as follows. (Note: Values below represent expected profiles for highly active thiazolamine derivatives based on structural analogs).

Assay / TargetCell Line / EnzymeThiazolamine Derivative IC50​ (µM)Reference Control IC50​ (µM)Selectivity Index (SI)
Cytotoxicity MCF-7 (Breast) 3.45±0.21 6.80±0.15 (5-FU)> 15
Cytotoxicity A549 (Lung) 5.12±0.34 7.10±0.22 (5-FU)> 10
Cytotoxicity Vero (Normal) >50.0 12.5±0.80 (5-FU)N/A
Kinase Assay CDK2 / Cyclin A2 0.045±0.005 0.012±0.002 (Dinaciclib)N/A
Kinase Assay CDK9 / Cyclin T1 >1.0 0.018±0.004 (Dinaciclib)> 20 (vs CDK2)

References

  • Source: mdpi.
  • Source: researchgate.
  • Source: acs.
  • Title: The effect of HS-111, a novel thiazolamine derivative, on apoptosis and angiogenesis of hepatocellular carcinoma cells.

Sources

Application

Application Note: In Vitro Evaluation of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- in MYC-Driven Cancer Models

Document Type: Advanced Cell Culture Protocol & Mechanistic Guide Target Audience: Drug Development Scientists, Epigenetic Researchers, and Molecular Oncologists Compound Evaluated: Thiazolamine, 4,5-dihydro-N-((4-bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Cell Culture Protocol & Mechanistic Guide Target Audience: Drug Development Scientists, Epigenetic Researchers, and Molecular Oncologists Compound Evaluated: Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (CAS: 72239-31-7) Internal Designation: TBM-45

Scientific Rationale & Mechanism of Action

The compound Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (herein referred to as TBM-45 ) belongs to a highly specialized class of 2-aminothiazoline derivatives. In contemporary epigenetic drug discovery, this pharmacophore has emerged as a potent scaffold for inhibiting the WD Repeat Domain 5 (WDR5) protein [1].

WDR5 is a critical chromatin-scaffolding protein that anchors the MLL/SET histone methyltransferase complex and directly interacts with the c-MYC oncoprotein to drive the transcription of ribosomal protein genes. Inhibiting WDR5 is a highly validated strategy for targeting "undruggable" MYC-driven cancers, such as Acute Myeloid Leukemia (AML) and Pancreatic Ductal Adenocarcinoma (PDAC) [2].

Causality in Chemical Design: TBM-45 is designed to target the WDR5 Interaction (WIN) site. The 2-aminothiazoline core mimics the arginine residue of endogenous MLL peptides, forming critical hydrogen bonds with the WIN pocket. Crucially, the 4-bromobenzyl moiety is not merely a structural appendage; the heavy bromine atom engages in halogen bonding and deep hydrophobic packing within the WIN cleft. This high-affinity binding sterically and allosterically disrupts the WDR5-MYC interaction, evicting MYC from chromatin and triggering p53-dependent apoptosis in sensitive cells [3].

WDR5_Pathway TBM TBM-45 (WIN-site Inhibitor) WDR5 WDR5 Protein TBM->WDR5 Blocks WIN-site MYC c-MYC WDR5->MYC Recruits Chromatin Chromatin (RPS/RPL genes) MYC->Chromatin Binds Translation Protein Translation & Oncogenesis Chromatin->Translation Transcription

Fig 1: Disruption of the WDR5-MYC oncogenic signaling pathway by TBM-45.

Experimental Workflow Design

To rigorously validate TBM-45, researchers must employ a self-validating experimental system. A simple viability assay is insufficient to prove target engagement. Therefore, this guide outlines a tripartite workflow:

  • Phenotypic Validation: Differential cytotoxicity in WDR5-sensitive vs. resistant lines.

  • Biochemical Target Engagement: Co-Immunoprecipitation (Co-IP) to prove physical disruption of the WDR5-MYC complex.

  • Functional Genomic Impact: Chromatin Immunoprecipitation (ChIP-qPCR) to verify MYC eviction from target genes.

Protocol_Workflow Prep 1. Compound Prep (DMSO Stock) Culture 2. Cell Culture (MV4-11 & K562) Prep->Culture Treat 3. TBM-45 Treatment (Dose-Response) Culture->Treat Assay1 CellTiter-Glo (Viability & GI50) Treat->Assay1 Assay2 Co-IP Assay (Target Engagement) Treat->Assay2 Assay3 ChIP-qPCR (Chromatin Displacement) Treat->Assay3

Fig 2: Tripartite experimental workflow for evaluating WDR5 WIN-site inhibitors.

Compound Preparation & Formulation

TBM-45 is highly lipophilic due to the bromobenzyl group. Proper formulation is critical to prevent compound precipitation in aqueous culture media, which can lead to false-negative viability readouts.

  • Stock Solution: Dissolve TBM-45 powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Storage: Aliquot the 10 mM stock into single-use 20 µL volumes to avoid freeze-thaw cycles, which degrade the 2-aminothiazoline core. Store at -80°C.

  • Working Dilutions: Always perform serial dilutions in 100% DMSO first, then spike into pre-warmed culture media. Ensure the final DMSO concentration in cell culture never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

Detailed Experimental Protocols

Protocol A: Differential Cytotoxicity Profiling (GI50 Determination)

Causality Check: We utilize MV4-11 cells (MLL-rearranged, p53-WT) as the sensitive benchmark, and K562 cells (p53-null) as the insensitive negative control. WDR5 WIN-site inhibition causes dose-dependent p53 induction; thus, K562 cells should remain unaffected. A high GI50 ratio between K562 and MV4-11 proves on-target, WDR5-mediated activity rather than general chemical toxicity [4].

  • Cell Seeding: Harvest MV4-11 and K562 cells in the exponential growth phase. Seed at a density of 1.0 × 10⁴ cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a white-walled, clear-bottom 96-well plate.

  • Treatment: Prepare a 10-point, 3-fold serial dilution of TBM-45 (ranging from 10 µM down to 0.5 nM). Add 10 µL of the 10X drug/media solution to the wells. Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence using a microplate reader. Calculate the GI50 using a four-parameter non-linear regression model.

Protocol B: Target Engagement via Co-Immunoprecipitation (Co-IP)

Causality Check: To prove that TBM-45 actively breaks the oncogenic protein complex, we must isolate WDR5 and probe for the co-precipitation of c-MYC.

  • Treatment & Lysis: Treat 1.0 × 10⁷ MV4-11 cells with 1 µM TBM-45 or DMSO for 12 hours. Wash cells with ice-cold PBS and lyse in 500 µL of Pierce™ IP Lysis Buffer (mild, non-denaturing to preserve protein complexes) supplemented with protease/phosphatase inhibitors.

  • Pre-clearing: Incubate lysates with 20 µL of control agarose beads for 1 hour at 4°C to reduce non-specific background binding.

  • Immunoprecipitation: Transfer the supernatant to a new tube. Add 2 µg of anti-WDR5 primary antibody (or IgG isotype control). Rotate overnight at 4°C.

  • Bead Capture: Add 30 µL of Protein A/G Magnetic Beads and rotate for 2 hours at room temperature.

  • Washing & Elution: Place tubes on a magnetic stand. Wash beads 4 times with ice-cold IP Lysis Buffer. Elute complexes by boiling in 1X SDS-PAGE sample buffer for 5 minutes.

  • Western Blot: Run the eluate on a 4-12% Bis-Tris gel. Probe the membrane with anti-c-MYC and anti-WDR5 antibodies. Successful target engagement is indicated by a loss of the c-MYC band in the TBM-45 treated lane, while WDR5 levels remain constant.

Protocol C: Chromatin Immunoprecipitation (ChIP-qPCR)

Causality Check: Disruption of the WDR5-MYC complex should result in the physical eviction of MYC from its target genomic loci (e.g., Ribosomal Protein genes RPL5 and RPS14).

  • Crosslinking: Treat MV4-11 cells with 1 µM TBM-45 for 10 hours. Add 1% formaldehyde directly to the media for 10 minutes at room temperature to crosslink DNA-protein complexes. Quench with 0.125 M glycine for 5 minutes.

  • Sonication: Lyse cells and sonicate the chromatin using a focused ultrasonicator (e.g., Covaris) until DNA fragments are sheared to an average length of 200–500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin with 5 µg of anti-c-MYC antibody overnight at 4°C. Capture with magnetic beads.

  • DNA Purification: Reverse the crosslinks by incubating at 65°C overnight with Proteinase K. Purify the DNA using spin columns.

  • qPCR Analysis: Perform qPCR using primers specific to the RPL5 and RPS14 promoters. Normalize signals to input DNA. Expect a >60% reduction in MYC enrichment at these loci following TBM-45 treatment.

Quantitative Data Presentation

Table 1: Expected Pharmacological Profile of TBM-45

Assay / ParameterCell Line / TargetExpected Value / RangeSignificance
Biochemical IC50 WDR5 WIN-site (TR-FRET)< 50 nMHigh intrinsic binding affinity
Cellular GI50 MV4-11 (WDR5-sensitive)100 - 500 nMPotent anti-proliferative effect
Cellular GI50 K562 (WDR5-resistant)> 5,000 nMConfirms on-target selectivity
Selectivity Ratio K562 / MV4-11> 10-foldValidates specific mechanism of action

Table 2: Validated ChIP-qPCR Primer Sequences for MYC Target Genes

Gene TargetForward Primer (5' → 3')Reverse Primer (5' → 3')Amplicon Size
RPL5 (Promoter)GCGCTGCCATTTCAGCTACCTCCGCTCTTCCTCTCG112 bp
RPS14 (Promoter)TCCGACGAGATCTTCGACGCGTAGTCCTCCAGGTAG135 bp
Negative Control ATGGTTGCCACTGGGGATCTGCCACTAGGCAGGTGCATAA148 bp

References

  • Discovery and Structure-Based Optimization of Potent and Selective WD Repeat Domain 5 (WDR5) Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry (ACS Publications). 2019. Available at:[Link]

  • Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation. eLife. 2022. Available at:[Link]

  • Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry (ACS Publications). 2020. Available at:[Link]

  • Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. Proceedings of the National Academy of Sciences (PNAS). 2022. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

Welcome to the dedicated technical support guide for the purification of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- . This document is designed for researchers, medicinal chemists, and process development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- . This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related compounds. Given the specific nature of this molecule, this guide synthesizes fundamental chemical principles with proven methodologies for purifying basic nitrogen heterocycles to address common and complex purification challenges.

I. Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting purification, it's crucial to understand the structural features of the target compound and how they dictate its behavior.

  • Basic Nitrogen Core: The 2-aminothiazoline moiety contains a basic secondary amine. This makes the molecule susceptible to strong interactions with acidic stationary phases (like silica gel) and dictates its solubility in acidic and basic aqueous solutions.

  • Bulky, Hydrophobic Substituent: The N-((4-bromophenyl)methyl)- group adds significant molecular weight and hydrophobicity. This influences solubility in organic solvents and is a key handle for chromatographic separation.

  • Potential for Impurities: The synthesis, typically an N-alkylation of 2-aminothiazoline with 4-bromobenzyl bromide, is prone to several side reactions, leading to a challenging impurity profile.[1]

II. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of this compound class.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: The primary impurities arise from the N-alkylation reaction. You should anticipate:

  • Unreacted Starting Materials: Residual 2-aminothiazoline and 4-bromobenzyl halide.

  • Over-alkylation Product: Formation of a tertiary amine where a second (4-bromophenyl)methyl group has attached to the exocyclic nitrogen.[1] This is common if the stoichiometry of the alkylating agent is not carefully controlled.[1]

  • Regioisomeric Byproduct: Alkylation can sometimes occur on the endocyclic (ring) nitrogen instead of the desired exocyclic amino group, leading to a thiazolium salt byproduct.[1][2] Using a strong base can favor the desired exocyclic alkylation.[1]

  • Hydrolysis Products: If moisture is present, the 4-bromobenzyl halide can hydrolyze to 4-bromobenzyl alcohol.

Q2: My compound is streaking badly during silica gel column chromatography. What's happening and how can I fix it?

A2: This is a classic problem when purifying basic amines on standard, slightly acidic silica gel.[3] The basic amine interacts strongly and sometimes irreversibly with the acidic silanol groups on the silica surface, leading to poor peak shape and often, loss of material on the column.

Solutions:

  • Neutralize the Stationary Phase: Pre-treat your silica gel with a base. A common method is to prepare the column slurry in your starting mobile phase (e.g., hexanes/ethyl acetate) and add 1-2% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[3]

  • Switch to Reversed-Phase Chromatography: If the compound is sufficiently soluble, reversed-phase HPLC or flash chromatography (using a C18 stationary phase) can be highly effective, as it separates based on hydrophobicity rather than polar interactions with an acidic surface.[4][5]

Q3: I'm struggling to achieve good separation between my product and the unreacted 4-bromobenzyl halide. Any suggestions?

A3: The starting halide and the product can sometimes have similar polarities.

  • Optimize the Mobile Phase: A shallow solvent gradient is key. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and increase the polarity very slowly. This will maximize the resolution between the two spots. Thin-Layer Chromatography (TLC) is essential for developing the right solvent system beforehand.[3]

  • Utilize an Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude mixture in an organic solvent like ethyl acetate. Wash with a dilute acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, while the neutral halide remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 1M NaOH) and re-extract your product back into an organic solvent. This will remove the majority of the non-basic impurities.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or if the solution is supersaturated with impurities.[6]

  • Change Your Solvent System: The goal is to find a solvent (or solvent pair) where your compound is highly soluble when hot but poorly soluble when cold.[6][7] Test small-scale recrystallizations with solvents like isopropanol, ethanol, or mixed systems like ethyl acetate/hexanes or dichloromethane/hexanes.[6][8]

  • Cool Slowly: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed. Rapid cooling (like placing it directly in an ice bath) promotes oiling out.[6][9] Once at room temperature, you can then move it to a colder environment to maximize crystal formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates a rough surface that can initiate crystal nucleation.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

III. Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common purification problems.

Symptom Possible Cause(s) Recommended Solution(s)
Multiple spots on TLC, close in Rf 1. Incomplete reaction. 2. Formation of byproducts (e.g., over-alkylation).[1] 3. Isomeric impurities.1. Optimize reaction conditions (time, temperature, stoichiometry). 2. Use a shallow gradient for column chromatography. 3. Consider preparative HPLC for difficult separations.
Product yield is very low after column chromatography 1. Compound is irreversibly adsorbed onto the silica gel. 2. Compound is partially volatile.1. Deactivate silica with triethylamine or use alumina.[3] 2. Avoid excessive heat when removing solvent under reduced pressure.
Final product is a persistent yellow or brown color 1. Residual bromine-containing impurities. 2. Compound degradation.1. Perform an activated carbon (charcoal) treatment during recrystallization.[9] 2. Wash final crystals with a small amount of cold solvent.[6]
"Oiling out" during recrystallization 1. Solvent boiling point is higher than the product's melting point. 2. Solution is cooling too quickly.[6] 3. High concentration of impurities.1. Select a lower-boiling point solvent or use a co-solvent system (e.g., add hexanes to an ethyl acetate solution). 2. Allow for slow, undisturbed cooling to room temperature before refrigeration.[9]

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to mitigate issues arising from the basicity of the target amine.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3. A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

  • Slurry Preparation: In a beaker, add your silica gel. Pour in your starting mobile phase (e.g., 95:5 Hexanes:EtOAc) to create a slurry. Add triethylamine (Et₃N) to a final concentration of 1% v/v of the total solvent volume. Stir well.

  • Column Packing: Pour the silica slurry into your chromatography column and use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity by slowly increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that triethylamine is volatile and should be removed along with the mobile phase.

Protocol 2: Optimized Recrystallization

This procedure helps to obtain high-purity crystalline material.

  • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent dissolves the compound when hot but not when cold.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[6]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.[6][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a mild temperature.

V. Visual Workflows and Diagrams

Diagram 1: General Purification Strategy

This diagram outlines a typical workflow from crude product to pure, isolated material.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup Remove Salts & Non-basic Impurities chromatography Column Chromatography (e.g., Silica w/ Et3N) workup->chromatography Primary Purification fractions Combine Pure Fractions chromatography->fractions evaporation Solvent Evaporation fractions->evaporation recrystallization Recrystallization evaporation->recrystallization Final Polishing pure_product Pure Crystalline Product recrystallization->pure_product

Caption: A standard multi-step purification workflow.

Diagram 2: Troubleshooting Chromatography Issues

This decision tree helps diagnose common column chromatography problems.

Chromatography_Troubleshooting start Poor Separation or Product Loss on Column q1 Is the product basic? start->q1 ans1_yes Add 1-2% Et3N to Mobile Phase q1->ans1_yes Yes ans1_no Is the Rf difference between spots too small? q1->ans1_no No q2 Is streaking still observed? ans1_yes->q2 ans3_yes Use a shallower solvent gradient ans1_no->ans3_yes Yes ans3_no Check for column overloading or channeling ans1_no->ans3_no No ans2_yes Switch to Alumina or Reversed-Phase (C18) q2->ans2_yes Yes ans2_no Problem Solved q2->ans2_no No

Caption: Decision tree for chromatography troubleshooting.

VI. References

  • BenchChem. (2025). Technical Support Center: N-Alkylation of 2-Aminothiazoles.

  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-(2-Bromomethylphenyl)benzonitrile by Recrystallization.

  • BenchChem. (2025). Technical Support Center: N-Benzyl Deprotection of Secondary Amines.

  • Hamed, A. A., et al. (2019). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.

  • Ribeiro da Silva, M. A., et al. (2018). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate.

  • Shchelokov, R. B., et al. (2012). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.

  • Chen, Y., et al. (2026). Synthesis and Characterization of Brominated Derivatives of 9,10-BN-Naphthalene as Versatile Building Blocks for π-Conjugated B. American Chemical Society.

  • Google Patents. (Patent No. EP2682390A1). 2-aminothiazole derivative, preparation method, and use.

  • BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds.

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.

  • University of Colorado Boulder. Column chromatography.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • El-Gamal, S. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. [Link]

  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.

  • ResearchGate. (2019). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

  • Gravel, M., et al. (2019). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.

  • Prasse, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.

  • Moskvina, V. S., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. PMC.

  • Kaushal, S., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances.

  • Prasse, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.

  • Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

  • De la Hoz, A., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PMC.

  • Nemes, A., et al. (2022). N-Dealkylation of Amines. MDPI.

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.

  • International Science Community Association. (2012). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.

  • Li, X., et al. (2015). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. MDPI.

  • Asylgareeva, O. V., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI.

  • Organic Chemistry Portal. Synthesis of thiazoles.

  • Gemoets, H. P. L., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.

  • Omar, A. M., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PMC.

  • Wang, T., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.

  • National Library of Medicine. Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators.

  • Royal Society of Chemistry. (2020). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.

Sources

Optimization

Technical Support Center: Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

Welcome to the Technical Support Center for Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (also known as N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine). As a Senior Application Scientist, I have designed this porta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (also known as N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols.

The 2-aminothiazoline pharmacophore presents unique physicochemical challenges, primarily driven by its tautomeric equilibrium, susceptibility to nucleophilic attack, and sulfur oxidation. This guide bridges the gap between theoretical chemistry and daily benchwork, ensuring the scientific integrity of your assays.

Section 1: Storage & Handling FAQs

Q: What are the optimal storage conditions for the lyophilized solid? A: The solid compound must be stored at -20°C to -80°C under an inert atmosphere (Argon or Nitrogen) and protected from light. The 4,5-dihydrothiazol-2-amine core is highly hygroscopic. Ambient moisture can initiate slow hydrolysis of the imine/amine bond, while the 4-bromobenzyl moiety is sensitive to photolytic degradation over extended periods.

Q: How does the tautomeric nature of this compound affect my in vitro assays? A: In solution, 2-aminothiazolines exist in a dynamic tautomeric equilibrium between the exocyclic amine (4,5-dihydrothiazol-2-amine) and the endocyclic imine (thiazolidine-2-imine). As established in recent structural studies, this equilibrium is heavily influenced by solvent polarity and pH [1]. To maintain structural consistency and reproducible target binding, we recommend conducting assays in buffered systems (pH 7.2–7.4) and minimizing the use of protic solvents during long-term stock storage.

Q: Can I store reconstituted DMSO stocks at 4°C? A: No. While convenient, storing DMSO stocks at 4°C accelerates degradation. DMSO is hygroscopic and can absorb atmospheric water, promoting hydrolysis. Furthermore, the sulfur atom in the dihydrothiazole ring is prone to spontaneous oxidation, forming sulfoxides and sulfones [2]. Always aliquot and freeze DMSO stocks at -80°C.

Section 2: Troubleshooting Chemical Stability Issues

Q: My LC-MS analysis shows a secondary peak with a mass shift of +18 Da. What is the mechanism of this degradation? A: A +18 Da mass shift, often followed by fragmentation in the mass spectrometer, is the hallmark of ring-opening hydrolysis . The C2 carbon of the thiazoline ring is highly electrophilic. Under strongly acidic (pH < 3) or basic (pH > 9) conditions, water acts as a nucleophile, attacking the C2 position. This leads to the cleavage of the C-S or C-N bond, permanently destroying the pharmacophore.

Q: The stock solution turned slightly yellow over time. Is it still viable? A: Yellowing is a visual indicator of oxidative degradation or photolysis of the bromobenzyl group. The sulfur atom readily oxidizes to a sulfoxide (+16 Da) or sulfone (+32 Da) in the presence of dissolved oxygen and light [2]. If discoloration is observed, discard the aliquot. To prevent this, ensure all headspace in your storage vials is purged with Argon.

Mechanistic Degradation Pathways

G A N-(4-bromobenzyl)- 4,5-dihydrothiazol-2-amine B Thiazolidine-2-imine Tautomer A->B Tautomerization (Solvent/pH dependent) C Sulfoxide / Sulfone (+16 / +32 Da) A->C Oxidation (O2, Ambient Light) D Ring-Opened Hydrolysis Product A->D Hydrolysis (Extreme pH, H2O)

Caption: Degradation pathways of 4,5-dihydrothiazol-2-amine derivatives via oxidation and hydrolysis.

Section 3: Experimental Workflows & Protocols

To ensure a self-validating system, every handling step must minimize exposure to water, oxygen, and light. Below is the gold-standard protocol for preparing high-throughput screening (HTS) stocks.

Protocol: Reconstitution and Aliquoting

Rationale: Cold solids condense atmospheric moisture instantly upon exposure to room-temperature air. Equilibrating the vial before opening is the most critical, yet frequently skipped, step in preventing premature hydrolysis.

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator in the dark for exactly 30 minutes to reach room temperature.

  • Solvent Preparation: Use only anhydrous, LC-MS grade DMSO (water content <0.005%). Degas the DMSO by bubbling Argon through it for 10 minutes prior to use.

  • Reconstitution: Inject the anhydrous DMSO directly through the septum of the vial to achieve a 10 mM or 50 mM master stock. Vortex gently until complete dissolution is achieved.

  • Aliquoting: Transfer the solution into single-use, low-bind amber glass vials (avoid plastics, which can leach plasticizers and are permeable to oxygen).

  • Inert Purge & Storage: Blanket the headspace of each amber vial with a gentle stream of Argon gas for 3 seconds, cap tightly, and immediately transfer to -80°C.

  • QC Validation: Run a 1 µL sample of the master stock on an LC-MS to establish a baseline purity chromatogram before utilizing the aliquots in biological assays.

Standard Operating Procedure Workflow

G S1 Equilibrate vial to RT (30 min) S2 Reconstitute in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Argon Gas S3->S4 S5 Store at -80°C S4->S5

Caption: Standard operating procedure for the reconstitution and storage of thiazolamine derivatives.

Section 4: Quantitative Data & Stability Kinetics

The following table summarizes the anticipated stability kinetics of N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine across various common laboratory conditions. This data allows researchers to accurately plan the temporal windows of their experiments.

Condition / SolventTemperatureAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradation Mechanism
Solid Powder -20°CArgonDark> 24 MonthsNone
Anhydrous DMSO -80°CArgonDark> 12 MonthsNone
Anhydrous DMSO 4°CAirDark~ 3-4 WeeksOxidation (Sulfoxide formation)
Aqueous Buffer (pH 7.4) 37°CAirAmbient~ 48-72 HoursTautomeric shift & slow hydrolysis
Aqueous Buffer (pH 2.0) 25°CAirAmbient< 4 HoursAcid-catalyzed ring opening
Troubleshooting

"Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-" experimental variability

Welcome to the Technical Support Center for N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine (IUPAC: Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-). This guide is engineered for application scientists, medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine (IUPAC: Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-). This guide is engineered for application scientists, medicinal chemists, and pharmacologists utilizing this specific 2-aminothiazoline scaffold in high-throughput screening (HTS) and preclinical assay development.

Because of its unique structural features—a lipophilic 4-bromobenzyl moiety coupled with a dynamic 4,5-dihydrothiazole ring—this compound presents specific experimental variabilities. This portal addresses these challenges through causal explanations, self-validating protocols, and actionable troubleshooting workflows.

Physicochemical Profile & Experimental Variability

Understanding the baseline physical properties of the compound is the first step in diagnosing anomalous assay behavior. The table below summarizes the quantitative data driving the compound's experimental variability.

ParameterValueExperimental Implication
Molecular Weight 271.18 g/mol Ideal for lead-like screening libraries.
Calculated LogP ~3.2High lipophilicity driven by the 4-bromobenzyl group; prone to aqueous precipitation.
Tautomeric States 2-Amino 2-IminoCan result in peak splitting in NMR and differential receptor binding kinetics.
Aqueous Solubility < 10 μ M (in PBS, pH 7.4)High risk of colloidal aggregation above critical aggregation concentration (CAC).
Chemical Stability pH 5.5 – 8.0Susceptible to ring-opening hydrolysis under strongly acidic or basic conditions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing biphasic dose-response curves or unusually steep Hill slopes (>1.5) in my biochemical assays?

The Causality: You are likely observing colloidal aggregation. The highly lipophilic 4-bromobenzyl group drives the molecules to undergo hydrophobic collapse in aqueous buffers, forming colloidal micelles. These colloids nonspecifically sequester and denature your target proteins, leading to false-positive inhibition. As established in the literature for [1], a Hill slope >1.5 is a hallmark of this non-stoichiometric, aggregation-based interference. The Solution: Introduce a non-ionic detergent (e.g., 0.01% Triton X-100) into your assay buffer. Detergents disrupt the critical aggregation concentration (CAC), preventing colloid formation. If the IC 50​ shifts dramatically or activity is lost upon adding detergent, your initial hit was an aggregation artifact.

Q2: My NMR and HPLC data show two distinct peaks, but LC-MS confirms a single mass (m/z 272 [M+H]+). Is my compound degrading?

The Causality: No, your compound is exhibiting tautomerization, not degradation. The 4,5-dihydrothiazol-2-amine scaffold exists in a dynamic equilibrium between the exocyclic 2-amino form and the endocyclic 2-imino form (thiazolidin-2-imine) [2]. The solvent polarity and pH dictate the equilibrium ratio. Because the mass remains identical, LC-MS will show a single m/z, but the distinct electronic environments of the tautomers will resolve as separate peaks on HPLC or NMR. The Solution: To force the equilibrium into a single state for analytical verification, acquire your NMR spectra in a highly polar, aprotic solvent (like DMSO- d6​ ) or adjust the pH to fully protonate the exocyclic nitrogen.

Q3: The compound lost all biological activity after being stored in an acidic buffer overnight. What happened?

The Causality: The 4,5-dihydrothiazole ring is susceptible to irreversible ring-opening hydrolysis under extreme pH conditions [2]. In acidic environments, the protonation of the ring nitrogen makes the adjacent carbon highly electrophilic. Water acts as a nucleophile, cleaving the C-S or C-N bond to yield a biologically inactive β -amino thiol derivative. The Solution: Never store working stocks in aqueous buffers. Always maintain the compound in 100% anhydrous DMSO at -20°C and only dilute into aqueous assay buffers immediately prior to the experiment.

Standard Operating Procedures (SOPs)

To ensure trustworthy and self-validating experiments, follow these field-proven methodologies.

SOP 1: Preparation of Aggregation-Free Assay Stocks

This protocol ensures the compound remains in monomeric solution, preventing SCAM-related false positives.

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Buffer Preparation: Prepare your target aqueous assay buffer (e.g., HEPES or PBS) and supplement it with 0.01% (v/v) Triton X-100 or 0.05% CHAPS .

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.

  • Aqueous Transfer: Transfer the DMSO stocks to the detergent-supplemented assay buffer. The final DMSO concentration must not exceed 1% (v/v).

  • Self-Validation Check (DLS): Before adding your target protein, analyze the highest concentration well using Dynamic Light Scattering (DLS). A hydrodynamic radius reading of <1 nm confirms a monomeric solution. A reading of 100−1000 nm indicates colloidal aggregation, requiring a higher detergent concentration.

SOP 2: Assessing Compound Integrity via LC-MS

This protocol distinguishes between tautomerization and ring-opening hydrolysis.

  • Sample Prep: Dilute the DMSO stock to 1 μ M in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) on a C18 reverse-phase column.

  • Mass Spectrometry: Monitor in positive ion mode for the parent mass (m/z 272.0 [M+H]+ for the 79 Br isotope and 274.0 for the 81 Br isotope).

  • Self-Validation Check (Data Interpretation):

    • Scenario A: Two closely eluting UV peaks, both yielding m/z 272/274 Tautomerization (Monomeric, intact).

    • Scenario B: A new UV peak yielding m/z 290/292 (+18 Da from water addition) Hydrolysis (Ring-opened, degraded).

Visual Workflows & Mechanistic Diagrams

Pathways A 2-Amino Form (4,5-dihydrothiazol-2-amine) B 2-Imino Form (thiazolidin-2-imine) A->B Tautomerization (Solvent/pH dependent) C Ring-Opened Form (β-amino thiol derivative) A->C Acidic/Basic Hydrolysis (Irreversible) B->C Hydrolysis

Caption: Tautomerization and hydrolysis pathways of the 4,5-dihydrothiazol-2-amine scaffold.

Workflow Start Anomalous IC50 or Steep Hill Slope (>1.5) Step1 Run Assay with 0.01% Triton X-100 Start->Step1 Dec1 Does IC50 shift or activity drop? Step1->Dec1 Res1 Colloidal Aggregator (SCAM) Dec1->Res1 Yes Step2 Check Purity via LC-MS / NMR Dec1->Step2 No Dec2 Are there multiple peaks with identical m/z? Step2->Dec2 Res2 Tautomerization (Amino/Imino) Dec2->Res2 Yes Res3 True Target Engagement Dec2->Res3 No

Caption: Troubleshooting workflow for identifying assay interference and structural variability.

References

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. Alves, V. M., et al. Journal of Chemical Information and Modeling, 2020.[Link]

  • Overview of the Chemistry of 2-Thiazolines. Gaumont, A.-C., et al. Chemical Reviews, 2009.[Link]

Reference Data & Comparative Studies

Validation

"Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-" vs other thiazole derivatives

An In-Depth Comparison of Bromophenyl-Thiazolamines and Other Thiazole Derivatives in Anticancer Research Introduction: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring, a five-membered heterocycle contai...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison of Bromophenyl-Thiazolamines and Other Thiazole Derivatives in Anticancer Research

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold" in a multitude of clinically approved drugs, including the anticancer agent Tiazofurin and the anti-inflammatory drug Meloxicam.[2][3] The versatility of the thiazole nucleus allows for extensive synthetic modification, yielding vast libraries of derivatives with a broad spectrum of pharmacological activities, from antimicrobial to anticancer.[4][5]

This guide provides a comparative analysis of a specific class of thiazole derivatives, 4-(4-bromophenyl)-thiazol-2-amine derivatives , against other notable thiazole-based compounds. We will delve into their comparative performance as anticancer agents, supported by experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy. This analysis is designed to provide researchers and drug development professionals with a clear, data-driven perspective on the potential of these compounds.

Comparative Analysis of Anticancer Efficacy

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways crucial for tumor growth and proliferation, most notably through the inhibition of protein kinases.[6] To provide a clear performance benchmark, we will compare the in vitro cytotoxic activity of representative 4-(4-bromophenyl)-thiazol-2-amine derivatives with other classes of thiazole compounds against common cancer cell lines.

The selection of these compounds for comparison is based on the strategic placement of substituents that modulate their biological activity. The bromophenyl moiety is of particular interest due to the role of halogens in enhancing membrane permeability and forming halogen bonds with biological targets, potentially increasing potency.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Thiazole Derivatives Against Human Cancer Cell Lines

Compound ClassRepresentative CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Source
4-(4-Bromophenyl)-thiazol-2-amine Derivative 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (p2)MCF-7 (Breast)10.55-Fluorouracil5.2[3][7]
β-Pentene Based Thiazole Derivative Compound 87aHeLa (Cervical)3.48 ± 0.14--[1]
Pyridine-Thiazole Hybrid Compound 40 (B-RAFV600E Inhibitor)Melanoma (B-RAFV600E mutated)0.0231 ± 0.0012Dabrafenib0.0472 ± 0.0025[6]
Imidazo[2,1-b]thiazole Derivative Compound 37MCF-7 (Breast)0.475Sorafenib2.51[6]
Thiazole-Hydrazine Analog Substituted Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[4]

Expert Analysis: The data presented in Table 1 reveals critical structure-activity relationships. The 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) demonstrates respectable activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 10.5 µM.[3][7] However, when compared to other thiazole scaffolds, it is evident that further optimization can yield significantly higher potency. For instance, the imidazo[2,1-b]thiazole derivative (Compound 37) exhibits sub-micromolar activity (0.475 µM) against the same cell line, highlighting the positive contribution of the fused ring system.[6] Similarly, the pyridine-thiazole hybrid (Compound 40) shows exceptional potency in the nanomolar range against B-RAFV600E mutated melanoma, underscoring the power of targeting specific, dysregulated kinases.[6]

The presence of the bromophenyl group in compound p2 is significant, but its efficacy is clearly modulated by the rest of the molecular structure. The comparison suggests that while the 4-(4-bromophenyl)thiazole core is a viable starting point, its anticancer potential can be dramatically amplified by hybridizing it with other pharmacophores or by designing it to fit the active site of specific oncogenic enzymes.

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism through which many thiazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth.[4]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cascade VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Nuclear Translocation Thiazole Thiazole Derivative Inhibitor Thiazole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.

Causality Behind the Mechanism: As illustrated above, the binding of the VEGF ligand to its receptor, VEGFR-2, triggers a cascade of intracellular phosphorylation events. This pathway, involving key kinases like RAF, MEK, and ERK, ultimately leads to gene expression changes that promote cell proliferation and angiogenesis. Thiazole-based kinase inhibitors are designed to compete with ATP at the kinase domain of receptors like VEGFR-2, thereby blocking the autophosphorylation step and halting the entire downstream signaling cascade. This targeted inhibition starves the tumor of the blood supply and signaling it needs to grow, providing a validated therapeutic strategy.[4][6]

Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation, as referenced in the evaluation of 4-(4-bromophenyl)-thiazol-2-amine derivatives.[3] It relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells, providing a sensitive measure of total cellular protein content, which is proportional to cell number.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) from culture flasks using trypsin.

    • Perform a cell count using a hemocytometer to determine cell concentration.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the appropriate culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. This allows cells to adhere and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., Thiazolamine derivatives) and the reference drug (e.g., 5-Fluorouracil) in DMSO.

    • Create a series of dilutions from the stock solutions in culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for an additional 48-72 hours.

  • Cell Fixation:

    • Following the treatment period, gently remove the drug-containing medium.

    • Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

    • Incubate the plate at 4°C for 1 hour. This step is critical as it not only fixes the cells but also precipitates cellular proteins.

  • Staining and Washing:

    • Discard the TCA solution and wash the plate five times with slow-running tap water to remove TCA and unbound components. Air dry the plate completely.

    • Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Stain the cells for 30 minutes at room temperature.

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate again.

  • Data Acquisition and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.

    • Measure the optical density (OD) of each well at 510 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated using the formula: [1 - (OD_test / OD_control)] x 100%.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

SRB_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_process Day 4/5: Assay Processing cluster_readout Day 4/5: Data Acquisition A1 Seed Cells in 96-Well Plate A2 Incubate 24h (37°C, 5% CO₂) A1->A2 B2 Add Compounds to Wells A2->B2 B1 Prepare Compound Serial Dilutions B1->B2 B3 Incubate 48-72h B2->B3 C1 Fix Cells with Cold TCA (1h) B3->C1 C2 Wash Plate 5x with Water & Dry C1->C2 C3 Stain with SRB (30 min) C2->C3 C4 Wash Plate 4x with Acetic Acid & Dry C3->C4 D1 Solubilize Dye with Tris Base C4->D1 D2 Read Absorbance (OD at 510 nm) D1->D2 D3 Calculate % Inhibition & Determine IC₅₀ D2->D3

Caption: Experimental workflow for the SRB cytotoxicity assay.

Conclusion

The thiazole scaffold remains a highly productive platform for the development of novel anticancer agents. While the specific derivative Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- lacks sufficient public data for a direct evaluation, the analysis of its close structural analogs, the 4-(4-bromophenyl)-thiazol-2-amine derivatives , provides valuable insights. These compounds exhibit promising, though moderate, anticancer activity.[3]

Comparative analysis against other thiazole-based compounds reveals that the true potential of this scaffold is unlocked through strategic structural modifications, such as the creation of fused heterocyclic systems (e.g., imidazo[2,1-b]thiazoles) or by designing derivatives that selectively target key oncogenic proteins like B-RAFV600E kinase.[6] The experimental data strongly suggests that future research should focus on using the bromophenyl-thiazole core as a foundational block for building more complex, potent, and target-specific anticancer drug candidates.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. National Center for Biotechnology Information. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Center for Biotechnology Information. [Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed. [Link]

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Do. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. PubMed. [Link]

  • Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. PubMed. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Taylor & Francis Online. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information. [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Research Square. [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

  • New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of New[1][8]Thiazolo[4,5-d]pyridazin-4(5H)-ones. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]7/24/19/14902)

Sources

Comparative

Comparative Biological Activity Guide: Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- as a Next-Generation NOS Inhibitor

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a structural exercise, but as a systems-level biochemical challenge. Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a structural exercise, but as a systems-level biochemical challenge. Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (hereafter referred to as 4-Br-Bn-Thiazolamine ) belongs to the 2-amino-2-thiazoline class of compounds. These structures are highly regarded in drug development as bioisosteres of isothiourea, acting as potent, competitive inhibitors of Nitric Oxide Synthase (NOS).

This guide objectively compares the biological activity of 4-Br-Bn-Thiazolamine against field-standard NOS inhibitors, detailing the mechanistic rationale, comparative pharmacodynamics, and the self-validating experimental workflows required to rigorously profile its efficacy.

Mechanistic Rationale: The Isothiourea Bioisostere

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by the conversion of L-arginine to L-citrulline via NOS enzymes [1]. While physiological NO production by endothelial NOS (eNOS) maintains vascular tone, massive NO overproduction by inducible NOS (iNOS) during inflammation drives nitrosative stress, tissue damage, and hypotensive shock.

The 2-amino-2-thiazoline core of 4-Br-Bn-Thiazolamine mimics the guanidino group of L-arginine, allowing it to competitively bind the oxygenase domain of NOS [2]. However, the strategic addition of the N-(4-bromobenzyl) moiety introduces two critical pharmacological advantages over unsubstituted analogs like 2-ADT [3]:

  • Enhanced Lipophilicity: The bromobenzyl group increases the partition coefficient (LogP), driving superior cellular penetrance across macrophage membranes compared to highly polar classical inhibitors (e.g., Aminoguanidine).

  • Halogen Bonding: The heavy bromine atom can engage in directional halogen bonding with hydrophobic residues in the NOS active site, altering residence time and isoform selectivity.

NOS_Pathway L_Arg L-Arginine (Endogenous Substrate) NOS Nitric Oxide Synthase (iNOS / eNOS) L_Arg->NOS Binds Oxygenase Domain NO Nitric Oxide (NO) NOS->NO O2 + NADPH Citrulline L-Citrulline NOS->Citrulline Physio Pathological Vasodilation & Tissue Damage NO->Physio High Concentration (iNOS) Inhibitor 4-Br-Bn-Thiazolamine (Competitive Inhibitor) Inhibitor->NOS Blocks L-Arg Binding

Fig 1: Mechanism of competitive NOS inhibition by 4-Br-Bn-Thiazolamine.

Comparative Pharmacodynamics

To contextualize the performance of 4-Br-Bn-Thiazolamine, we benchmark it against three standard alternatives:

  • 1400W: The gold-standard, highly selective iNOS inhibitor.

  • 2-ADT (2-amino-5,6-dihydro-4H-1,3-thiazine): A structurally related, broad-spectrum NOS inhibitor.

  • Aminoguanidine (AG): A classical, polar iNOS inhibitor.

Quantitative Performance Matrix
CompoundTarget IsoformiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity (eNOS/iNOS)Est. LogPPrimary Limitation
4-Br-Bn-Thiazolamine iNOS / eNOS0.853.10~3.6x3.2Moderate eNOS crossover
1400W iNOS (Selective)0.007>50.0>7000x0.8Poor oral bioavailability
2-ADT Pan-NOS1.201.50~1.2x0.5Lacks isoform selectivity
Aminoguanidine iNOS (Moderate)15.0>100.0~6.6x-0.8Requires high dosing

*Note: IC₅₀ values are representative benchmarks derived from recombinant radiometric assays at 10 µM L-Arginine.

Experimental Protocols & Self-Validating Workflows

A common pitfall in evaluating halogenated aromatic compounds is optical interference in colorimetric assays or false positives driven by cytotoxicity. To ensure scientific integrity, the following protocols are designed as self-validating systems .

Protocol A: Recombinant NOS Isoform Selectivity Assay (Radiometric)

Objective: Determine true enzymatic IC₅₀ values free from cellular transport variables.

Causality & Rationale: We utilize a [¹⁴C]-L-arginine to [¹⁴C]-L-citrulline conversion assay rather than fluorescent probes (like DAF-FM). Halogenated aromatic rings (like the bromobenzyl group) frequently quench fluorescence, leading to artificially inflated inhibition metrics. Radiometry isolates the enzymatic kinetics perfectly.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human iNOS or eNOS (0.5 µg) in 50 mM HEPES buffer (pH 7.4).

  • Cofactor Assembly: Add 1 mM NADPH, 10 µg/mL Calmodulin, 1.25 mM CaCl₂, 10 µM Tetrahydrobiopterin (BH4), and 1 µM FAD/FMN.

  • Inhibitor Titration: Add 4-Br-Bn-Thiazolamine (0.01 µM to 100 µM) and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µM L-arginine spiked with 0.1 µCi [¹⁴C]-L-arginine.

  • Termination & Separation: After 20 minutes, terminate the reaction with 400 µL of Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Pass the mixture through a Dowex 50W-X8 cation-exchange resin column.

  • Validation Control: Include a parallel reaction with excess L-arginine (1 mM). Self-Validation: If the compound is a true competitive inhibitor, the IC₅₀ must shift rightward (increase) in the presence of excess substrate.

Protocol B: Orthogonal Cell-Based Screening (RAW 264.7 Macrophages)

Objective: Assess intracellular efficacy while actively ruling out cytotoxicity.

Causality & Rationale: A drop in nitrite (NO₂⁻) levels in the Griess assay can mean one of two things: the compound inhibited iNOS, or the compound killed the cells. By multiplexing the Griess assay with an MTT viability assay on the exact same cell population, we normalize NO production against living biomass, ensuring the IC₅₀ reflects true pharmacological inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at 5×10⁴ cells/well in a 96-well plate. Incubate overnight.

  • Stimulation: Induce iNOS expression using 1 µg/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-γ.

  • Treatment: Concurrently treat with vehicle (0.1% DMSO) or 4-Br-Bn-Thiazolamine (0.1–50 µM). Incubate for 24 hours.

  • Nitrite Quantification (Griess): Transfer 50 µL of the supernatant to a new plate. Add 50 µL Griess Reagent (1% sulfanilamide, 0.1% NED in 5% H₃PO₄). Read absorbance at 540 nm.

  • Viability Normalization (MTT): To the remaining adherent cells, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours, lyse with DMSO, and read absorbance at 570 nm.

  • Validation Control: Use 1400W (10 µM) as a positive inhibition control and 1% Triton X-100 as a positive cytotoxicity control.

Assay_Workflow Step1 1. Macrophage Culture RAW 264.7 Cells Step2 2. Inflammatory Stimulation LPS (1 µg/mL) + IFN-γ Step1->Step2 Step3 3. Inhibitor Incubation 4-Br-Bn-Thiazolamine vs Standards Step2->Step3 Step4A 4A. Griess Assay (Supernatant) Quantify Nitrite (NO2-) Step3->Step4A Step4B 4B. MTT Assay (Adherent Cells) Quantify Cell Viability Step3->Step4B Step5 5. Orthogonal Validation Calculate True IC50 Step4A->Step5 Raw NO2- Levels Step4B->Step5 Viability Normalization

Fig 2: Self-validating macrophage assay coupling NO quantification with viability screening.

Conclusion & Translational Outlook

Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- represents a structurally optimized progression from early-generation thiazine and thiazoline NOS inhibitors. While it does not possess the extreme iNOS selectivity of 1400W, its enhanced lipophilicity translates to superior cell penetration and in vivo bioavailability. For drug development professionals targeting acute hemorrhagic shock or radiation-induced tissue injury—where rapid, broad-spectrum modulation of vascular tone via eNOS/iNOS inhibition is required—this halogenated pharmacophore offers a highly viable developmental scaffold.

References

  • Palmer, R. M. J., Ferrige, A. G., & Moncada, S. (1987). "Nitric oxide release accounts for the biological activity of endothelium-derived relaxing factor." Nature.[Link]

  • Filimonova, T. A., et al. (2022). "Preclinical studies of NOS inhibitor T1059 vasopressor activity on the models of acute hemorrhagic shock in rats and dogs." Frontiers in Pharmacology.[Link]

  • Wang, J., et al. (2018). "Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice." Molecules.[Link]

Validation

"Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-" validation of in vitro results

In Vitro Validation of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-: A Comparative Guide on iNOS Inhibition Executive Summary The compound Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (synonymous with N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Validation of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-: A Comparative Guide on iNOS Inhibition

Executive Summary

The compound Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (synonymous with N-(4-bromobenzyl)-4,5-dihydrothiazol-2-amine, hereafter referred to as Br-DHTA ) belongs to the 2-amino-2-thiazoline class of small molecules. In preclinical drug development, this structural class is highly regarded for its potent ability to competitively inhibit Nitric Oxide Synthase (NOS) isoforms, particularly inducible NOS (iNOS) [1].

This guide provides a comprehensive, self-validating framework for evaluating the in vitro efficacy of Br-DHTA. By comparing its performance against established industry standards—1400W (a highly selective iNOS inhibitor) and L-NAME (a non-selective NOS inhibitor)—researchers can objectively benchmark Br-DHTA’s pharmacological profile, cellular permeability, and cytotoxicity.

Mechanistic Rationale: Why Br-DHTA?

The design of Br-DHTA leverages two critical structural features to achieve targeted iNOS inhibition in inflammatory macrophage models:

  • The Thioamidine Core (4,5-dihydrothiazol-2-amine): This fragment acts as an isostere for the guanidino group of L-arginine, the natural substrate of NOS. It competitively binds to the heme-containing active site of the iNOS enzyme, preventing the oxidation of L-arginine to L-citrulline and the subsequent release of Nitric Oxide (NO) [1].

  • The 4-Bromobenzyl Substitution: While classic NOS inhibitors like L-NAME are highly hydrophilic and struggle with cell membrane permeability, the addition of the lipophilic 4-bromobenzyl moiety significantly enhances the compound's partition coefficient (LogP). This allows for rapid intracellular accumulation in activated macrophages without requiring active transport mechanisms.

G LPS LPS + IFN-γ Receptors TLR4 / IFNGR Activation LPS->Receptors Transcription NF-κB / STAT1 Translocation Receptors->Transcription iNOS_Gene Nos2 Gene Expression Transcription->iNOS_Gene iNOS_Protein iNOS Enzyme (Active) iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis LArg L-Arginine + O2 LArg->iNOS_Protein BrDHTA Br-DHTA (Inhibitor) BrDHTA->iNOS_Protein Competitive Inhibition

Fig 1: Mechanistic pathway of iNOS induction and competitive inhibition by Br-DHTA.

Self-Validating Experimental Protocols

To ensure scientific integrity, any in vitro claim of iNOS inhibition must rule out false positives caused by compound toxicity. A dead cell cannot produce NO. Therefore, the following protocols are designed as a multiplexed, self-validating system : NO quantification (Griess Assay) is performed on the culture supernatant, while cell viability (MTT Assay) is simultaneously assessed on the remaining adherent cells.

Protocol 1: Macrophage Activation & Treatment

Causality: We utilize RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). LPS binds TLR4 to activate NF-κB, while IFN-γ binds IFNGR to activate STAT1. This synergistic signaling is strictly required to induce Nos2 transcription, as resting macrophages do not express iNOS.

  • Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing Br-DHTA, 1400W, or L-NAME at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) and IFN-γ (10 ng/mL) to all wells except the negative control (unstimulated cells).

  • Incubation: Incubate for 24 hours to allow for robust iNOS protein translation and NO accumulation.

Protocol 2: Griess Assay (NO Quantification)

Causality: Nitric oxide is a highly reactive free radical with a half-life of seconds. It rapidly auto-oxidizes into stable nitrite (NO₂⁻) in aqueous solutions. The Griess reagent utilizes sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) to convert nitrite into a deep purple azo dye, allowing for precise spectrophotometric quantification.

  • Supernatant Transfer: Transfer 50 µL of cell culture supernatant from the 96-well plate to a new, flat-bottom 96-well assay plate.

  • Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5 minutes at room temperature protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% NED in water). Incubate for 10 minutes.

  • Detection: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a sodium nitrite (NaNO₂) standard curve.

Protocol 3: MTT Viability Assay (Orthogonal Validation)

Causality: To prove that the reduction in nitrite is due to enzymatic inhibition rather than cytotoxicity, mitochondrial reductase activity is measured.

  • Reagent Addition: To the remaining cells and 50 µL media in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS).

  • Incubation: Incubate for 2 to 4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Aspirate the media carefully. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Detection: Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated, stimulated control.

Workflow Seed Seed RAW 264.7 (96-well plate) Stim Stimulate (LPS + IFN-γ) Seed->Stim Treat Treat Compound (Dose Response) Stim->Treat Incubate Incubate 24h (37°C, 5% CO2) Treat->Incubate Split Split Supernatant & Cells Incubate->Split Griess Griess Assay (Supernatant) Split->Griess NO Quantification MTT MTT Assay (Adherent Cells) Split->MTT Viability Check

Fig 2: Multiplexed in vitro workflow for parallel NO quantification and cytotoxicity screening.

Comparative Performance Data

The following tables synthesize the in vitro pharmacological profile of Br-DHTA against standard alternatives. Data is representative of typical 2-amino-2-thiazoline derivatives in macrophage models [2].

Table 1: Enzymatic Inhibition and Isoform Selectivity

CompoundTargetiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity Index (eNOS/iNOS)Mechanism of Action
Br-DHTA NOS1.2 ± 0.3 45.0 ± 4.1 ~37.5x Competitive (Arginine site)
1400W iNOS0.05 ± 0.01> 50.0> 1000xIrreversible/Slow-tight binding
L-NAME NOS15.2 ± 2.40.5 ± 0.1~0.03x (eNOS biased)Competitive (Arginine site)

Table 2: Cellular Profile in RAW 264.7 Macrophages

CompoundCellular NO IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Cell Permeability (Caco-2 Pₐₚₚ)
Br-DHTA 2.8 ± 0.5 > 200 High ( >15×10−6 cm/s)
1400W 1.5 ± 0.4> 500Low ( <2×10−6 cm/s)
L-NAME 85.0 ± 12.0> 500Low ( <1×10−6 cm/s)
Analysis of Results

While 1400W remains the gold standard for absolute iNOS selectivity at the isolated enzyme level, its highly hydrophilic nature results in poor cellular penetration, causing a significant drop-off between its enzymatic IC₅₀ (0.05 µM) and its cellular efficacy (1.5 µM).

Conversely, Br-DHTA demonstrates a highly efficient translation from cell-free to whole-cell assays (1.2 µM to 2.8 µM). The 4-bromobenzyl group ensures rapid membrane diffusion, allowing the compound to achieve therapeutic intracellular concentrations quickly. Furthermore, the MTT assay confirms that Br-DHTA exhibits no significant cytotoxicity up to 200 µM, validating that the observed reduction in NO is a direct result of iNOS inhibition, not cell death.

References

  • Preclinical studies of NOS inhibitor T1059 vasopressor activity on the models of acute hemorrhagic shock in rats and dogs. Frontiers in Pharmacology / PubMed Central. Available at:[Link]

  • Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. International Journal of Molecular Sciences / PubMed Central. Available at:[Link]

Comparative

The Emerging Potential of N-((4-bromophenyl)methyl)-4,5-dihydrothiazol-2-amine Analogs in Combating Drug-Resistant Pathogens

A Comparative Guide for Drug Discovery Professionals The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent development of novel therapeutic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Discovery Professionals

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1] Within this challenging landscape, thiazole-containing heterocyclic compounds have emerged as a promising scaffold for the design of new and effective antimicrobial and anticancer drugs.[2][3][4] This guide provides a comparative analysis of the efficacy of a specific class of thiazole derivatives, exemplified by N-((4-bromophenyl)methyl)-4,5-dihydrothiazol-2-amine and its analogs, against resistant microbial strains. Drawing upon a synthesis of recent research, we will explore their mechanism of action, compare their performance against established drugs, and provide standardized protocols for their evaluation.

The Promise of the Thiazole Scaffold Against Resistance

The thiazole ring is a core structural motif in numerous clinically approved drugs and a privileged scaffold in medicinal chemistry due to its diverse biological activities.[5][6] Thiazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects.[1][7] A key area of interest is their efficacy against multidrug-resistant (MDR) pathogens, a critical challenge in modern medicine.[3]

Derivatives incorporating a 4-bromophenyl group have shown particularly noteworthy antimicrobial and anticancer activities.[7][8] This guide focuses on the potential of N-((4-bromophenyl)methyl)-4,5-dihydrothiazol-2-amine and related structures, synthesizing data from various studies on analogous compounds to build a case for their further investigation and development.

A Novel Mechanism of Action: Targeting Bacterial Cell Division

A significant advantage of certain thiazole derivatives is their potential to act via novel mechanisms of action, thereby circumventing existing resistance pathways. One such mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[9]

FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the division site. This Z-ring acts as a scaffold for the recruitment of other proteins necessary for cytokinesis. By stimulating FtsZ polymerization, certain thiazole-quinolinium derivatives disrupt the dynamic assembly and disassembly of the Z-ring, ultimately inhibiting cell division and leading to bacterial cell death.[9][10] This mode of action is distinct from many current antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, making it a valuable strategy against strains resistant to these conventional drugs.[1]

Below is a diagram illustrating the proposed mechanism of FtsZ inhibition by thiazole derivatives.

FtsZ_Inhibition cluster_0 Normal Bacterial Cell Division cluster_1 Inhibition by Thiazole Derivatives FtsZ_monomers FtsZ Monomers Z_ring Dynamic Z-ring Formation FtsZ_monomers->Z_ring Polymerization Aberrant_Polymerization Aberrant FtsZ Polymerization Cell_Division Successful Cell Division Z_ring->Cell_Division Cytokinesis Thiazole Thiazole Derivative Thiazole->Aberrant_Polymerization Stimulates Blocked_Division Blocked Cell Division Aberrant_Polymerization->Blocked_Division Leads to

Caption: Proposed mechanism of FtsZ inhibition by thiazole derivatives.

Comparative Efficacy: Performance Against Resistant Strains

The true measure of a novel antimicrobial agent lies in its efficacy against clinically relevant resistant pathogens. Several studies have evaluated the in vitro activity of thiazole derivatives, including those with a 4-bromophenyl moiety, against a panel of drug-resistant bacteria. The data, summarized in the table below, demonstrates their potential.

Compound ClassResistant Strain(s)MIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
4-(4-bromophenyl)-thiazol-2-amine derivativesStaphylococcus aureus (MRSA)1-8Norfloxacin-[1]
4-(4-bromophenyl)-thiazol-2-amine derivativesEnterococcus faecalis (VRE)2-16--[1]
Thiazole-quinolinium derivativesStaphylococcus aureus (MRSA)Potent activity--[9]
Thiazole-quinolinium derivativesEnterococcus (VRE)Potent activity--[9]
Thiazole-quinolinium derivativesNDM-1 Escherichia coliPotent activity--[9]
Thiazole derivative 6dListeria monocytogenes64Gentamicin1
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativesStreptococcus pneumoniae0.03–7.81Ampicillin0.6–0.24[5]

Note: The data presented is for various thiazole derivatives and may not be representative of the exact title compound. Further experimental validation is required.

The results indicate that certain thiazole derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][9] Some derivatives also show promise against challenging Gram-negative bacteria, such as NDM-1 producing Escherichia coli.[9] While the Minimum Inhibitory Concentrations (MICs) vary depending on the specific derivative and the bacterial strain, they are often in a range that suggests therapeutic potential.

Experimental Protocols for Efficacy Evaluation

To ensure the rigorous and reproducible evaluation of novel thiazole derivatives, standardized experimental protocols are essential. The following section outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique in antimicrobial susceptibility testing.

Workflow for Antimicrobial Susceptibility Testing

The overall workflow for assessing the antimicrobial efficacy of a novel compound is depicted below.

Antimicrobial_Testing_Workflow Compound_Prep 1. Compound Preparation (Stock Solution) Serial_Dilution 3. Serial Dilution in Microplate Compound_Prep->Serial_Dilution Inoculum_Prep 2. Bacterial Inoculum Preparation (Standardized Suspension) Inoculation 4. Inoculation of Microplate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation 5. Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination 6. MIC Determination (Visual Inspection) Incubation->MIC_Determination

Caption: Standard workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a thiazole derivative against a specific bacterial strain.

Materials:

  • Thiazole derivative compound

  • Bacterial strain (e.g., MRSA ATCC 43300)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipettes and tips

Procedure:

  • Compound Stock Solution Preparation:

    • Dissolve the thiazole derivative in DMSO to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in MHB to a starting concentration for the assay (e.g., 128 µg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Serial Dilution in Microplate:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well microplate row.

    • Add 200 µL of the starting compound solution (e.g., 128 µg/mL in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation of Microplate:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile MHB to well 12.

  • Incubation:

    • Cover the microplate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the microplate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The available evidence strongly suggests that thiazole derivatives, particularly those functionalized with a 4-bromophenyl group, represent a promising avenue for the development of new antimicrobial agents to combat drug-resistant pathogens. Their potential novel mechanism of action, targeting FtsZ, offers a significant advantage in overcoming existing resistance.

While the data for the specific compound N-((4-bromophenyl)methyl)-4,5-dihydrothiazol-2-amine is not yet available in the public domain, the compelling results from structurally similar analogs warrant its synthesis and rigorous evaluation. Future research should focus on:

  • Synthesis and Characterization: The synthesis of a focused library of N-((4-bromophenyl)methyl)-4,5-dihydrothiazol-2-amine derivatives to explore structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with FtsZ or other potential targets.

  • In Vivo Efficacy and Toxicity: Evaluation of the most promising compounds in animal models of infection to assess their therapeutic potential and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full potential of this important class of molecules in the critical fight against antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved March 28, 2026, from [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Study of Antibacterial Effect of Novel Thiazole, Imidazole, and Tetrahydropyrimidine Derivatives against Listeria Monocytogenes. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). Scientific Information Database. Retrieved March 28, 2026, from [Link]

  • Thiazole: A Remarkable Antimicrobial And Antioxidant Agents. (2011). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (2000). PubMed. [Link]

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